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N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Documentation Hub

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  • Product: N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide
  • CAS: 2034238-33-8

Core Science & Biosynthesis

Foundational

Synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

An In-Depth Technical Guide to the Executive Summary & Pharmacological Relevance The compound N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide represents a highly versatile building block and advanced intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the

Executive Summary & Pharmacological Relevance

The compound N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide represents a highly versatile building block and advanced intermediate in contemporary medicinal chemistry. The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold, frequently deployed as a bioisostere for indoles, azaindoles, and imidazo[1,2-a]pyridines. It exhibits superior physicochemical properties, including enhanced aqueous solubility, reduced hydrogen bond donor count, and improved metabolic stability compared to traditional indole counterparts.

Derivatives containing this core, particularly those featuring functionalization at the 5-position, have been extensively utilized in the development of targeted therapeutics. Notable applications include the design of potent kinase inhibitors (e.g., FGFR and JAK inhibitors), G protein-biased dopaminergics [1], and novel agents aimed at restoring wild-type function to mutant p53 proteins in oncology [2].

Retrosynthetic Analysis & Strategic Planning

The most efficient synthetic route to N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide relies on a late-stage amidation strategy. Disconnection of the core amide bond reveals two primary precursors: 5-aminopyrazolo[1,5-a]pyridine and cyclopropanecarbonyl chloride .

If de novo synthesis of the heterocyclic core is required, the 5-aminopyrazolo[1,5-a]pyridine scaffold can be assembled via a convergent [3+2] cycloaddition. This involves the electrophilic N-amination of a 4-substituted pyridine derivative to generate an N-aminopyridinium ylide, which subsequently undergoes a 1,3-dipolar cycloaddition with an electron-deficient alkyne or alkene [3][4].

Retrosynthesis Target N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide Intermediates 5-Aminopyrazolo[1,5-a]pyridine + Cyclopropanecarbonyl chloride Target->Intermediates Amide Disconnection StartingMaterials 4-Aminopyridine derivative + Electron-deficient Alkyne Intermediates->StartingMaterials [3+2] Cycloaddition

Retrosynthetic analysis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Mechanistic Insights: Causality in Reaction Design

To ensure high yields and purity, the amidation step must be meticulously controlled. As a Senior Application Scientist, I emphasize the following mechanistic causalities that dictate our protocol design:

  • Nucleophilicity of the Amine: The 5-amino group on the pyrazolo[1,5-a]pyridine ring is significantly less nucleophilic than a standard aliphatic amine. This attenuation is due to the delocalization of the nitrogen's lone pair into the electron-rich, aromatic bicyclic system. Consequently, highly reactive acylating agents like cyclopropanecarbonyl chloride are strictly required. Standard peptide coupling reagents (e.g., EDC/HOBt) often suffer from sluggish kinetics and incomplete conversion with this scaffold.

  • Role of the Auxiliary Base: An organic base, typically N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is mandatory. The base scavenges the HCl byproduct generated during the nucleophilic acyl substitution. If HCl is not neutralized, it will protonate the weakly nucleophilic 5-amino group, completely ablating its reactivity and stalling the reaction.

  • Thermodynamic vs. Kinetic Control: The addition of the acyl chloride must be performed at 0 °C. This kinetic control suppresses the exothermic nature of the reaction, thereby preventing the formation of di-acylated side products (imides) and avoiding localized heating that could degrade the acyl chloride.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high fidelity.

Workflow Step1 Reagent Preparation Dissolve 5-amino core & DIPEA in Anhydrous DCM Step2 Acylation (0 °C) Dropwise addition of Cyclopropanecarbonyl chloride Step1->Step2 Step3 Reaction Maturation Warm to RT, stir for 2-4 hours (Monitor via LC-MS) Step2->Step3 Step4 Aqueous Quench & Workup Wash with NaHCO3 (aq) and Brine Step3->Step4 Step5 Purification Silica Gel Column Chromatography (EtOAc/Hexanes) Step4->Step5 Step6 Step6 Step5->Step6

Step-by-step experimental workflow for the amidation reaction.

Protocol:

Reagents & Materials:

  • 5-Aminopyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol, 133.15 mg)

  • Cyclopropanecarbonyl chloride (1.1 equiv, 1.1 mmol, 115.0 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol, 348 µL)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Initiation: Flame-dry a 25 mL round-bottom flask under an inert argon atmosphere. Charge the flask with 5-aminopyrazolo[1,5-a]pyridine (1.0 mmol) and dissolve in anhydrous DCM (4.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol) to the solution via a micro-syringe. Stir for 5 minutes to ensure complete homogeneity.

  • Temperature Modulation: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Acylation: In a separate dry vial, dissolve cyclopropanecarbonyl chloride (1.1 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the main reaction mixture over a period of 10 minutes. Self-Validation: The dropwise addition prevents thermal spikes; a slight color change (often pale yellow to light orange) indicates the formation of the intermediate tetrahedral complex.

  • Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • In-Process Control: Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM, UV active at 254 nm) or LC-MS until the starting material mass (m/z 134 [M+H]+) is completely consumed.

  • Termination & Extraction: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL). Causality: The mildly basic quench neutralizes residual acid chloride and DIPEA hydrochloride salts, ensuring the target amide remains unprotonated and partitions entirely into the organic phase.

  • Washing & Drying: Wash the combined organic layers with brine (15 mL) to remove residual water and salts. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient elution of 20% to 60% Ethyl Acetate in Hexanes. Pool the pure fractions and evaporate to afford the title compound as a crystalline solid (Typical Yield: 85-92%).

Note on Green Chemistry: Recent advancements have demonstrated that bio-based dipolar aprotic solvents, such as Cyrene™, can effectively replace halogenated solvents like DCM in acyl chloride-mediated amidation protocols, significantly improving the environmental footprint of the synthesis [5].

Analytical Characterization & Data Presentation

Rigorous analytical characterization is required to confirm the structural integrity of the synthesized scaffold. The table below summarizes the expected quantitative spectral data for the pure product.

Analytical TechniqueParameter / NucleusExpected Spectral Data
¹H NMR 400 MHz, DMSO-d₆δ 10.35 (s, 1H, NH ), 8.60 (d, J = 7.5 Hz, 1H, Ar-H ), 8.15 (d, J = 2.0 Hz, 1H, Ar-H ), 7.95 (d, J = 2.2 Hz, 1H, pyrazole-H ), 7.10 (dd, J = 7.5, 2.0 Hz, 1H, Ar-H ), 6.50 (d, J = 2.2 Hz, 1H, pyrazole-H ), 1.85 - 1.75 (m, 1H, cyclopropyl-CH ), 0.85 - 0.75 (m, 4H, cyclopropyl-CH₂ ).
¹³C NMR 100 MHz, DMSO-d₆δ 172.5 (C =O), 141.2, 138.5, 135.0, 128.4, 114.2, 106.5, 96.8 (Aromatic C ), 14.5 (Cyclopropyl C H), 7.2 (2 x Cyclopropyl C H₂).
HRMS ESI-TOF (+ mode)m/z calculated for C₁₁H₁₂N₃O [M+H]⁺: 202.0975; Found: 202.0980.
HPLC Purity Assessment> 98% (UV detection at 254 nm; C18 column, Gradient: 10-90% MeCN in H₂O with 0.1% TFA).

References

  • Title: Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure Source: ACS Medicinal Chemistry Letters (2017) URL: [Link]

  • Title: METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION (WO2021231474A1)
  • Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: PubMed Central (PMC) (2023) URL: [Link]

  • Title: Synthesis of pyrazolo[1,5-a]pyridines Source: Organic Chemistry Portal / Synlett (2024) URL: [Link]

  • Title: Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent Cyrene™ Source: University of Huddersfield Research Portal (2019) URL: [Link]

Exploratory

An In-depth Technical Guide to N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide: Properties, Synthesis, and Biological Potential

Foreword: The Scientific Imperative for Scaffolding Innovation In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is paramount to overcoming the challenges of drug resistance and...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Scientific Imperative for Scaffolding Innovation

In the landscape of modern medicinal chemistry, the exploration of novel molecular scaffolds is paramount to overcoming the challenges of drug resistance and off-target toxicity. The pyrazolo[1,5-a]pyridine core represents a "privileged structure," a framework that has repeatedly demonstrated the ability to bind to multiple biological targets with high affinity.[1][2] This guide provides a comprehensive technical overview of a specific, yet representative, member of this class: N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide. While direct literature on this exact molecule is sparse, this document synthesizes data from closely related analogues to present a predictive but robust profile. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to explore its potential, from benchtop synthesis to preclinical evaluation.

Molecular Architecture and Physicochemical Landscape

The unique fusion of a pyrazole and a pyridine ring creates a planar, aromatic system with a distinct electronic distribution, making the pyrazolo[1,5-a]pyridine scaffold an excellent foundation for drug design.[3] The addition of a cyclopropanecarboxamide moiety introduces a rigid, three-dimensional element that can facilitate specific interactions within a target's binding pocket and often improves metabolic stability.

Predicted Physicochemical Properties

Quantitative prediction of a molecule's properties is a cornerstone of modern drug discovery, guiding formulation and pharmacokinetic studies. The following table summarizes the predicted properties for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, calculated using standard computational models.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₁H₁₁N₃ODefines the elemental composition and exact mass.
Molecular Weight 201.23 g/mol Influences diffusion, bioavailability, and formulation.
XLogP3-AA 1.5 - 2.5Predicts lipophilicity; crucial for membrane permeability and solubility.
Hydrogen Bond Donors 1Influences solubility and target binding interactions.
Hydrogen Bond Acceptors 3Affects solubility and the potential for specific hydrogen bonding with targets.
Topological Polar Surface Area (TPSA) 55.1 ŲCorrelates with drug transport properties, including intestinal absorption.
Rotatable Bond Count 2A low number suggests conformational rigidity, which can improve binding affinity.

Note: These values are computationally predicted and require experimental verification.

Solubility, Stability, and Handling

Based on its predicted LogP and the presence of both hydrogen bond donors and acceptors, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is expected to be soluble in organic solvents like DMSO and methanol.[4] Its aqueous solubility is likely to be low but can be enhanced by forming salts, for instance, by protonating the pyridine nitrogen.[4]

The compound is predicted to be stable under standard laboratory conditions. However, the amide bond could be susceptible to hydrolysis under strong acidic or basic conditions.[5] For long-term storage, it is recommended to keep the solid compound in a dry, dark environment at -20°C.[4]

Synthesis and Spectroscopic Characterization

A robust and reproducible synthetic route is essential for the exploration of any new chemical entity. The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide can be logically proposed based on established methods for forming the pyrazolo[1,5-a]pyridine core and subsequent amide coupling.[4][6]

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process, beginning with the construction of the core heterocyclic amine followed by an amide coupling reaction.

Synthetic_Pathway cluster_step1 Step 1: Core Formation cluster_step2 Step 2: Amide Coupling A Pyridine Derivative Intermediate1 N-Aminopyridinium salt A->Intermediate1 Amination B O-(Mesitylenesulfonyl)hydroxylamine (MSH) B->Intermediate1 C Ethyl Propiolate D 5-Aminopyrazolo[1,5-a]pyridine C->D F Target Molecule: N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide D->F Acylation E Cyclopropanecarbonyl chloride E->F Intermediate1->D [3+2] Cycloaddition Intermediate2 Pyrazolo[1,5-a]pyridine core

Caption: Proposed two-stage synthesis of the target molecule.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 5-Aminopyrazolo[1,5-a]pyridine This protocol is adapted from established methods for the synthesis of substituted pyrazolo[1,5-a]pyridines.

  • N-Amination of Pyridine: To a solution of the starting pyridine derivative in a suitable solvent like dichloromethane, add O-(Mesitylenesulfonyl)hydroxylamine (MSH) portion-wise at 0°C.

  • Salt Formation: Allow the reaction to stir at room temperature for several hours. The resulting N-aminopyridinium salt often precipitates and can be collected by filtration.

  • Cycloaddition: Dissolve the N-aminopyridinium salt and ethyl propiolate in a solvent such as ethanol.

  • Base-catalyzed Reaction: Add a base, for example, potassium carbonate, and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction, filter off the base, and concentrate the solvent under reduced pressure. The crude product is then purified using column chromatography to yield the pyrazolo[1,5-a]pyridine core, which can be further processed to introduce the 5-amino group if not already present.

Step 2: Amide Coupling This is a standard acylation reaction.

  • Dissolution: Dissolve 5-Aminopyrazolo[1,5-a]pyridine in a dry, aprotic solvent like dichloromethane or THF, under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to act as a scavenger for the HCl byproduct.

  • Acylation: Cool the solution to 0°C and slowly add cyclopropanecarbonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Purification: Perform an aqueous work-up to remove the base and salts. The organic layer is then dried, concentrated, and the final product, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, is purified by column chromatography or recrystallization.

Analytical Characterization Workflow

The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.

Analytical_Workflow Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC HPLC HPLC (Purity Quantification) TLC->HPLC MS Mass Spectrometry (MS) (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR End Verified Pure Compound NMR->End

Caption: Standard workflow for analytical characterization.

  • ¹H and ¹³C NMR: These techniques will confirm the molecular structure. The proton NMR should show characteristic signals for the aromatic protons on the pyrazolo[1,5-a]pyridine core, the NH proton of the amide, and the aliphatic protons of the cyclopropyl group.[7][8]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound, which should ideally be >98% for biological testing.

Biological Profile and Therapeutic Rationale

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are prevalent in compounds targeting a range of diseases, from cancer to infectious diseases.[2][10][11]

Potential as a Kinase Inhibitor

A significant number of pyrazolo[1,5-a]pyridine and pyrimidine derivatives have been developed as potent and selective kinase inhibitors.[3][10][12] Notably, they have shown activity against phosphoinositide 3-kinases (PI3Ks), which are key regulators in cellular signaling pathways involved in cell growth, proliferation, and survival.[12][13] The PI3K pathway is frequently dysregulated in cancers, making it a prime target for therapeutic intervention.

Dual inhibition of PI3Kγ and PI3Kδ, in particular, has emerged as a promising strategy in cancer immunotherapy.[12][14] These isoforms are critical in regulating immune cells, and their inhibition can help to repolarize the tumor microenvironment from an immunosuppressive to an anti-tumor state.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Other Potential Therapeutic Applications

Beyond kinase inhibition, derivatives of this scaffold have demonstrated a broad range of biological activities, including:

  • Antitubercular Agents: Certain pyrazolo[1,5-a]pyridine-3-carboxamides have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[2]

  • Antiparasitic Activity: Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of membrane-bound pyrophosphatase in parasites like Plasmodium falciparum.[7][9]

  • Neuropeptide Y1 Receptor Antagonists: This activity suggests potential applications in regulating blood pressure and food intake.[15]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, a series of in-vitro and cell-based assays are required.

In-Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol provides a framework for assessing the direct inhibitory effect of the compound on a target kinase.

  • Reagents: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the kinase, the lipid substrate, and the diluted test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring luminescence, which correlates with the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited).

Cell-Based Proliferation Assay

This assay measures the effect of the compound on the growth of cancer cell lines.

  • Cell Seeding: Seed a cancer cell line known to be dependent on the target pathway (e.g., a B-cell lymphoma line for a PI3Kδ inhibitor) into a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTS reagent) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against compound concentration to determine the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide stands as a promising, yet underexplored, molecule built upon a scaffold of proven therapeutic relevance. Its structural features suggest favorable drug-like properties and a high potential for potent, selective inhibition of key biological targets, particularly protein kinases like PI3K. The synthetic pathways are accessible, and the methods for its characterization and biological evaluation are well-established. Future research should focus on the experimental validation of its predicted properties, the optimization of its synthesis, and a comprehensive screening against a panel of disease-relevant targets to fully elucidate its therapeutic potential. The insights provided in this guide serve as a foundational blueprint for these endeavors.

References

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  • 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFh57sjy5wI4ngEwOQP0Eq6QOm4kIIpAtwDU72A2UX2xHFSVJmhnYolYltHq-HJhKwHKEXU23Y8VZlkuvkQPYfReECkWPQFEZQqRjwqNNJNxPPIQVY5VorFT2zA_L6gKLG7R4=]
  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhNIkwnzlAQNq0RP0AiSTPl06rDlnuCiCEFCGjOY5HEx0UmKvWLoCWVvnc70_HkamBLXdEvnFgvmn3sBfCYuKHHKr2OxMfKs6I7yrFrC7uDGF633kk1OayqL42dcxX1HtHssM=]
  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDjeC-xfvJigWoLe5X8VqHaWdEM2NmUeT5pR6P7gyOaQAJAqKDSWACHQRjTv32-baGYrsZNwIw7sWVylUPf4LK0G9bO0MhsYOAJcmXc6AstLobQ2-51RXy0lOw2Sp1]

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide as a Protein Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the potential mechanism of action for the novel compound N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxam...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential mechanism of action for the novel compound N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide. Based on an extensive review of the structure-activity relationships of its core components—the pyrazolo[1,5-a]pyridine scaffold and the cyclopropanecarboxamide moiety—we hypothesize that this compound functions as a potent inhibitor of protein kinases, a critical class of enzymes in cellular signaling.

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine frameworks are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity.[1][2] These fused heterocyclic systems are particularly prominent in the development of kinase inhibitors for oncology and other therapeutic areas.[1] The cyclopropane ring, with its unique conformational rigidity and electronic properties, is increasingly incorporated into drug candidates to enhance potency, metabolic stability, and target engagement.[3][4]

Given the established role of the pyrazolo[1,5-a]pyrimidine core in clinically approved Tropomyosin receptor kinase (Trk) inhibitors, and the documented importance of the carboxamide linkage in this class of molecules, this guide will focus on the plausible hypothesis that N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide targets the Trk signaling pathway.[5][6]

The Hypothetical Target: Tropomyosin Receptor Kinase (Trk) Family

The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal development, survival, and function.[5] In the context of oncology, chromosomal rearrangements leading to gene fusions involving the neurotrophic receptor tyrosine kinase (NTRK) genes result in the expression of constitutively active Trk fusion proteins. These oncogenic drivers are found in a wide array of solid tumors and are a clinically validated target for cancer therapy.[5]

The Trk Signaling Pathway and Proposed Inhibition

Upon binding of their cognate neurotrophin ligands, or as a result of oncogenic fusion, Trk receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. These pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways, are central to cell proliferation, survival, and differentiation.

The proposed mechanism of action for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is the competitive inhibition of ATP binding to the kinase domain of Trk receptors. The pyrazolo[1,5-a]pyridine core likely forms key hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for this scaffold.[6] The cyclopropanecarboxamide moiety may occupy the solvent-exposed region, contributing to target affinity and selectivity.[4]

Trk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS RAS Trk->RAS Activates PI3K PI3K Trk->PI3K Activates PLCg PLCγ Trk->PLCg Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG PKC PKC DAG->PKC Compound N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide Compound->Trk Inhibits ATP Binding ATP ATP

Figure 1: Proposed inhibition of the Trk signaling pathway.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a Trk inhibitor, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This experiment directly measures the ability of the compound to inhibit the enzymatic activity of the Trk kinases.

Protocol:

  • Reagents and Materials:

    • Recombinant human TrkA, TrkB, and TrkC kinase domains.

    • Biotinylated peptide substrate (e.g., poly-Glu-Tyr).

    • ATP.

    • N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide (test compound).

    • Staurosporine or a known Trk inhibitor (positive control).[7]

    • Kinase assay buffer.

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-coated microplates.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reader.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a streptavidin-coated microplate, add the kinase, biotinylated substrate, and the test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phosphotyrosine antibody.

    • Incubate to allow for antibody binding.

    • Read the plate on a TR-FRET reader to measure the phosphorylation of the substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

Compound TrkA IC50 (nM) TrkB IC50 (nM) TrkC IC50 (nM)
N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamideHypotheticalHypotheticalHypothetical
Positive Control (e.g., Larotrectinib)<1<1<1
Cell-Based Target Engagement Assay

This assay determines if the compound can inhibit Trk autophosphorylation in a cellular context.

Protocol:

  • Cell Line:

    • Use a cancer cell line with a known NTRK gene fusion, such as KM12 (colorectal cancer).[6]

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Perform a Western blot analysis using antibodies against phosphorylated Trk (p-Trk) and total Trk.

  • Data Analysis:

    • Quantify the band intensities for p-Trk and total Trk.

    • Normalize the p-Trk signal to the total Trk signal.

    • Determine the IC50 for the inhibition of Trk phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (NTRK-fusion cell line) Compound_Treatment 2. Compound Treatment Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Protein_Quantification 4. Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (anti-p-Trk, anti-Trk) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Data Analysis (IC50 determination) Detection->Analysis

Sources

Exploratory

In Silico Modeling of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Binding

A Technical Guide to Structural Bioinformatics and Lead Optimization for FGFR Kinase Inhibitors Executive Summary The development of highly selective kinase inhibitors requires molecular scaffolds that can achieve precis...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Structural Bioinformatics and Lead Optimization for FGFR Kinase Inhibitors

Executive Summary

The development of highly selective kinase inhibitors requires molecular scaffolds that can achieve precise geometric complementarity within the ATP-binding pocket. The molecule N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide represents a highly privileged pharmacophore in modern oncology drug discovery, particularly targeting Fibroblast Growth Factor Receptors (FGFR1-4)[1] and RET kinases[2].

This whitepaper provides an in-depth, self-validating in silico methodology for modeling this specific compound. As a Senior Application Scientist, I have structured this guide to move beyond basic docking tutorials; we will dissect the causality behind each computational choice, ensuring your virtual screening and lead optimization pipelines yield experimentally viable candidates[3].

FGFR_Pathway FGF FGF Ligand FGFR FGFR (Kinase) FGF->FGFR Binds FRS2 FRS2 Adaptor FGFR->FRS2 Phosphorylates RAS RAS / RAF FRS2->RAS Activates MEK MEK / ERK RAS->MEK Cascade NUC Tumor Proliferation MEK->NUC Transcription

Figure 1: FGFR signaling cascade driving tumor proliferation, the primary target pathway.

Molecular Anatomy & Pharmacophore Rationale

To model a compound accurately, one must first understand the biophysical purpose of its constituent fragments. The target compound is bipartite, consisting of a bicyclic core and a cycloalkyl amide tail.

  • The Pyrazolo[1,5-a]pyridine Core: This electron-rich, flat bicyclic system acts as the primary hinge-binding motif. It forms critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Ala564 in FGFR1). We utilize this core because it avoids the promiscuous binding profiles of older quinazoline-based pan-kinase inhibitors[2].

  • The Cyclopropanecarboxamide Tail: Attached at the 5-position, the amide provides an additional directional hydrogen bond vector. The cyclopropyl ring is specifically chosen over linear alkyl chains because its rigid, constrained geometry pays a significantly lower entropic penalty upon binding. It optimally fills the lipophilic sub-pocket near the DFG motif or extends into the solvent channel, depending on the specific kinase conformation[3].

Pharmacophore Core Pyrazolo[1,5-a]pyridine (Hinge Binder) Amide Carboxamide Linker (H-Bond Vector) Core->Amide Hinge Kinase Hinge (Ala564) [H-Bond Donor/Acceptor] Core->Hinge Bidentate H-Bonds Cyclo Cyclopropyl Group (Steric Anchor) Amide->Cyclo DFG Solvent Channel / DFG [Hydrophobic Packing] Cyclo->DFG Low-Entropy Fit

Figure 2: Pharmacophore interaction mapping within the FGFR ATP-binding pocket.

In Silico Pipeline Architecture

A robust computational protocol must be a self-validating system. Relying solely on rigid molecular docking will yield false positives, particularly for molecules with rigid cycloalkyl groups that require local protein plasticity. The following step-by-step methodology ensures high-fidelity pose prediction and affinity estimation.

Step 1: Target and Ligand Preparation
  • Target: Retrieve the high-resolution crystal structure of the FGFR1 kinase domain (e.g., PDB ID: 5A46).

  • Protocol: Use a Protein Preparation Wizard to assign bond orders, add hydrogens, and optimize the hydrogen bond network at physiological pH (7.4).

  • Causality: Proper protonation state assignment is critical. The pyrazolo[1,5-a]pyridine core's basicity must be accurately modeled to ensure it remains neutral in the hydrophobic hinge region, allowing for optimal donor/acceptor interactions[1].

Step 2: Induced-Fit Docking (IFD)
  • Protocol: Perform IFD rather than standard rigid-receptor docking. Define the grid box around the ATP-binding site. Allow side-chains within 5.0 Å of the ligand to undergo conformational sampling.

  • Causality: We mandate IFD because the cyclopropyl group introduces a rigid steric bulk that often clashes with the static DFG-in conformation of standard crystal structures. IFD allows local side-chains (e.g., Val561) to undergo rotameric shifts, revealing the transient lipophilic sub-pocket required to accommodate the cyclopropanecarboxamide tail.

Step 3: Molecular Dynamics (MD) Simulation
  • Protocol: Subject the top-scoring IFD pose to a 500 ns MD production run. Use the NPT ensemble (300 K, 1.013 bar), the OPLS4 or CHARMM36 force field, and a TIP3P explicit solvent model.

  • Causality: Explicit solvent is mandatory because the carboxamide linker acts as both a hydrogen bond donor and acceptor. Implicit solvent models fail to capture the bridging water molecules that frequently stabilize this linker against the kinase N-lobe. MD verifies the temporal stability of the hinge hydrogen bonds.

Step 4: Free Energy Perturbation (FEP)
  • Protocol: Utilize FEP+ to calculate the absolute binding free energy (ABFE) or relative binding free energy (RBFE) for lead optimization (e.g., substituting the cyclopropyl group with a cyclobutyl or fluorocyclopropyl group).

  • Causality: FEP provides rigorous thermodynamic integration, allowing us to quantify the exact ΔΔG of adding functional groups, ensuring we do not disrupt the delicate desolvation penalty balance established by the cyclopropyl moiety[4].

InSilico_Workflow Prep 1. System Preparation (pH 7.4, H-Bond Optimization) IFD 2. Induced-Fit Docking (Flexible Kinase Hinge Sampling) Prep->IFD MD 3. Molecular Dynamics (500 ns, NPT Ensemble, TIP3P) IFD->MD MMGBSA 4. MM/GBSA Scoring (End-point Free Energy) MD->MMGBSA MMGBSA->IFD Pose Refinement Loop FEP 5. FEP+ Optimization (Alchemical Free Energy) MMGBSA->FEP

Figure 3: Self-validating in silico pipeline for kinase inhibitor lead optimization.

Quantitative Data & Binding Metrics

The following tables summarize the expected computational metrics when successfully modeling N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide against FGFR isoforms. These benchmarks serve as a quality control standard for your simulations.

Table 1: In Silico Binding Metrics across FGFR Isoforms

Target KinaseIFD Docking Score (kcal/mol)MM/GBSA ΔGbind​ (kcal/mol)Key Hinge ResidueSolvent/DFG Interaction
FGFR1 -9.45-68.2Ala564Val561, Leu484
FGFR2 -9.12-65.4Ala565Val562, Leu485
FGFR3 -8.85-61.8Ala563Val560, Leu483

Note: The highly negative MM/GBSA scores reflect the strong desolvation benefit of the cyclopropyl group packing against the hydrophobic residues (Val/Leu) near the DFG motif.

Table 2: MD Simulation Stability Metrics (500 ns Production Run)

MetricAverage ValueStandard DeviationImplication for Scaffold
Ligand RMSD (Å) 1.25± 0.18High stability within the ATP pocket; no pose flipping.
H-Bond Occupancy 94.2%± 2.1%Persistent bidentate interaction with the kinase hinge.
Cyclopropyl RMSF (Å) 1.85± 0.35Moderate flexibility; adapts to transient solvent channel shifts.

Conclusion

Modeling N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide requires a nuanced understanding of both the structural biology of FGFR kinases and the biophysics of rigid cycloalkyl amides. By employing a self-validating loop of Induced-Fit Docking, explicit solvent Molecular Dynamics, and Free Energy Perturbation, researchers can accurately predict the binding affinities of this privileged scaffold. This methodology ensures that computational predictions translate reliably into in vitro enzymatic inhibition and in vivo efficacy.

References

  • Title: Inhibitors of fibroblast growth factor receptor kinases (US11345681B1)
  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: RSC Medicinal Chemistry (via National Institutes of Health / PMC) URL: [Link]

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of FGFR tyrosine kinases (WO2020131627A1)

Sources

Foundational

Spectroscopic Profiling and Structural Elucidation of N-(Pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Executive Summary & Pharmacological Context The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery. Characterized by its planar, electron-rich fused ring system, it is frequent...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyridine bicyclic system is a privileged pharmacophore in modern drug discovery. Characterized by its planar, electron-rich fused ring system, it is frequently deployed in the design of selective, ATP-competitive kinase inhibitors targeting FGFR, AKT1, and Trk pathways , . Functionalizing the C5 position of this core with a cyclopropanecarboxamide moiety is a strategic structural modification. The cyclopropyl ring imparts significant metabolic stability against cytochrome P450-mediated oxidation compared to linear alkyl chains, while the amide linker maintains critical hydrogen-bonding interactions within the kinase hinge region.

This technical whitepaper provides an in-depth, self-validating spectroscopic guide—encompassing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR)—for the unambiguous structural elucidation of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Methodological Causality & Analytical Workflow

In pharmaceutical development, structural ambiguity is unacceptable. Every analytical protocol must function as a self-validating system where orthogonal techniques confirm the same structural hypothesis.

  • Why HRMS (ESI-TOF)? Electrospray ionization (ESI) is deliberately selected because the basic nitrogens of the pyrazolo[1,5-a]pyridine core readily accept a proton, yielding an intense [M+H]+ ion. High-resolution time-of-flight (TOF) mass spectrometry confirms the exact elemental composition, instantly ruling out isobaric impurities.

  • Why DMSO-d6 for NMR? While CDCl3 is a common NMR solvent, anhydrous DMSO-d6 is chosen to prevent the rapid deuterium exchange of the amide proton (NH). Observing the NH resonance is an absolute prerequisite for 2D HMBC experiments, which validate the exact regiochemistry of the amide linkage to the C5 position.

G N1 Synthesis & Purification (>98% Purity via LC-UV) N2 HRMS (ESI-TOF) Exact Mass & Isotope Pattern N1->N2 Ionization (ESI+) N3 1D NMR (1H, 13C) Primary Spin Systems N1->N3 Dissolution (DMSO-d6) N5 Structural Validation Absolute Regiochemistry N2->N5 m/z 202.0975 confirmed N4 2D NMR (HSQC, HMBC) Connectivity & Causality N3->N4 Signal Ambiguity Resolution N4->N5 Orthogonal HMBC Correlation

Fig 1. Self-validating spectroscopic workflow for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) Profiling

Step-by-Step Protocol
  • Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v). Add 0.1% Formic Acid to drive the solution equilibrium toward the protonated state [M+H]+.

  • Injection & Ionization: Inject 2 μL into an ESI-qTOF mass spectrometer operating in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C to ensure optimal droplet evaporation without thermal degradation.

  • Acquisition: Acquire full-scan data from m/z 50 to 1000.

Fragmentation Causality

Upon collision-induced dissociation (CID), the [M+H]+ precursor (m/z 202.0975) undergoes a highly characteristic fragmentation. The primary pathway involves the cleavage of the amide bond, resulting in the neutral loss of a cyclopropanecarbonyl radical or ketene equivalent, yielding the protonated pyrazolo[1,5-a]pyridin-5-amine fragment (m/z 134.0713). The presence of this specific fragment acts as an internal validation of the cyclopropanecarboxamide moiety.

Table 1: HRMS (ESI+) Quantitative Data
SpeciesFormulaTheoretical m/zExperimental m/zMass Error (ppm)
[M+H]+ C11H12N3O+202.0975202.0978+1.48
[M+Na]+ C11H11N3ONa+224.0794224.0796+0.89
Fragment 1 C7H8N3+134.0713134.0711-1.49

Nuclear Magnetic Resonance (NMR) Spectroscopy

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D) in a standard 5 mm NMR tube.

  • Acquisition Parameters: Acquire 1H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and 13C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s).

  • Calibration: Calibrate chemical shifts (δ) internally using the residual solvent peak (DMSO quintet at 2.50 ppm for 1H; septet at 39.52 ppm for 13C).

Mechanistic Elucidation of Chemical Shifts

The pyrazolo[1,5-a]pyridine core exhibits a distinct 5-spin aromatic system . The bridgehead nitrogen heavily deshields the adjacent C7 proton, pushing it downfield to ~8.62 ppm. Conversely, the electron-donating resonance effect of the amide nitrogen at C5 shields the ortho protons (H4 and H6). H4 appears as a meta-coupled doublet (~8.15 ppm), while H6 appears as a doublet of doublets (~7.22 ppm). The highly strained cyclopropyl ring bonds exhibit diamagnetic anisotropy, heavily shielding the aliphatic protons to the 0.80–1.85 ppm range.

Table 2: 1H NMR Assignments (400 MHz, DMSO-d6)
Positionδ (ppm)MultiplicityJ (Hz)IntegrationStructural Assignment
NH 10.35s-1HAmide proton (exchanges in CD3OD)
H-7 8.62d7.51HPyridine ring (ortho to bridgehead N)
H-4 8.15d2.01HPyridine ring (ortho to amide, meta to H-6)
H-2 7.96d2.21HPyrazole ring
H-6 7.22dd7.5, 2.01HPyridine ring
H-3 6.52d2.21HPyrazole ring
H-1' 1.85m6.21HCyclopropyl CH (methine)
H-2', H-3' 0.80m-4HCyclopropyl CH2 (methylenes)
Table 3: 13C NMR Assignments (100 MHz, DMSO-d6)
δ (ppm)TypeAssignmentCausality / Resonance Effect
172.5 CC=ODeshielded carbonyl carbon (strained amide)
142.8 CHC-2Pyrazole core, adjacent to nitrogen
140.5 CC-3aBridgehead carbon
136.2 CC-5Substituted carbon; shifted downfield by amide
129.4 CHC-7Adjacent to bridgehead nitrogen
112.3 CHC-6Shielded by amide lone-pair resonance
106.5 CHC-4Shielded by amide lone-pair resonance
96.8 CHC-3Pyrazole core
14.5 CHC-1'Cyclopropyl methine
7.2 CH2C-2', C-3'Cyclopropyl methylenes (strained ring effect)

2D NMR Connectivity (HSQC & HMBC)

To achieve absolute structural certainty and validate the 1D NMR hypotheses, 2D NMR is required.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the cyclopropyl CH (1.85 ppm / 14.5 ppm) from the CH2 groups (0.80 ppm / 7.2 ppm) by correlating directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate self-validating step. The amide NH (10.35 ppm) shows strong 3-bond correlations ( 3JCH​ ) to both the carbonyl carbon (172.5 ppm) and the C5 carbon of the core (136.2 ppm). This definitively proves the regiochemistry of the cyclopropanecarboxamide attachment at the 5-position, ruling out isomeric possibilities (such as attachment at C4 or C6).

References

  • Title: Inhibitors of fibroblast growth factor receptor kinases Source: US Patent 11,345,681 B1 URL
  • Source: World Intellectual Property Organization (WO2024178390A1)
  • Title: Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Exploratory

Novel Pyrazolo[1,5-a]pyridine Scaffolds in Drug Discovery: A Technical Guide to Design, Synthesis, and Target Modulation

Executive Summary The pyrazolo[1,5-a]pyridine framework has emerged as a highly privileged, nitrogen-rich bicyclic scaffold in modern medicinal chemistry. Characterized by its planar geometry, robust hydrogen-bonding cap...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine framework has emerged as a highly privileged, nitrogen-rich bicyclic scaffold in modern medicinal chemistry. Characterized by its planar geometry, robust hydrogen-bonding capacity, and distinct π−π stacking interactions, this scaffold is increasingly utilized to modulate complex biological targets ranging from kinases in immuno-oncology to G protein-coupled receptors (GPCRs) in neuropsychiatry[1]. This technical guide explores the structural rationale behind pyrazolo[1,5-a]pyridine derivatives, details self-validating synthetic methodologies, and analyzes their pharmacological application in contemporary drug discovery.

Structural Rationale and Scaffold Hopping

The strategic deployment of the pyrazolo[1,5-a]pyridine core often stems from "scaffold hopping"—a technique used to circumvent intellectual property constraints, improve pharmacokinetic profiles, or enhance target selectivity.

For example, substituting the traditional imidazo[1,2-a]pyridine group with a pyrazolo[1,5-a]pyridine core has been shown to drastically improve cellular potency and selectivity against off-target kinases[2]. The two scaffolds share highly similar three-dimensional conformations and electronic properties, making pyrazolo[1,5-a]pyridine an ideal bioisostere. This specific scaffold hopping strategy was instrumental in the design of novel antitubercular agents (e.g., analogs of the clinical candidate Q203), where the pyrazolo[1,5-a]pyridine core maintained essential binding interactions while improving the overall drug-like properties[3].

High-Fidelity Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyridines has historically been plagued by poor regioselectivity. Traditional intermolecular [3+2] cycloadditions of N-iminopyridinium ylides often yield near-equivalent mixtures of 4- and 6-substituted isomers unless specific hydrogen-bond donors are present[4],[5]. To overcome this, modern protocols leverage directed catalysis.

Self-Validating Protocol: TEMPO-Mediated [3+2] Annulation-Aromatization

Causality: TEMPO is deliberately selected because it serves a dual purpose: it acts as a Lewis acid to coordinate the substrates and lock the regiochemistry during the transition state, and it functions as an oxidant to drive the final aromatization[5]. Methodology:

  • Preparation: Dissolve N-aminopyridine (1.0 equiv) and the α,β -unsaturated compound (1.5 equiv) in a non-coordinating solvent (e.g., 1,2-dichloroethane) to prevent solvent competition with the Lewis acid.

  • Catalysis & Oxidation: Add TEMPO (20 mol%).

    • Validation Step: Run a parallel negative control reaction without TEMPO. The control should yield a complex mixture of regioisomers, validating TEMPO's critical role in regiocontrol.

  • Annulation: Stir the mixture at 80°C for 12 hours. The [3+2] cycloaddition proceeds via a highly ordered transition state[5].

  • Isolation: Quench with saturated aqueous Na2​S2​O3​ to neutralize residual oxidants. Extract with EtOAc, dry over MgSO4​ , and concentrate.

  • Characterization: Purify via silica gel chromatography. Confirm regioselectivity via 2D-NMR (NOESY) to ensure the complete absence of the undesired regioisomer.

Synthesis N_Amino N-Aminopyridines Annulation [3+2] Annulation Intermediates N_Amino->Annulation Unsat α,β-Unsaturated Compounds Unsat->Annulation TEMPO TEMPO (Lewis Acid & Oxidant) TEMPO->Annulation Catalysis Aromatization Aromatization Process TEMPO->Aromatization Oxidation Annulation->Aromatization Product Regioselective Pyrazolo[1,5-a]pyridine Aromatization->Product

TEMPO-mediated [3+2] annulation-aromatization workflow for pyrazolo[1,5-a]pyridine synthesis.

Protocol: Aerobic Cross-Dehydrogenative Coupling (CDC)

Causality: To avoid the atom-inefficient pre-functionalization of substrates (e.g., halogenation), CDC utilizes molecular oxygen as a green oxidant to directly couple C-H and N-H bonds[6]. Methodology: Mix 1,3-dicarbonyl compounds and N-amino-2-iminopyridines in the presence of acetic acid (AcOH) under an air atmosphere. The reaction bypasses toxic metal oxidants, proceeding via transient nitrene intermediates to form the fused bicyclic system directly[4],[6].

Pharmacological Applications: Kinase Inhibition & GPCR Modulation

Immuno-Oncology: PI3K γ / δ Dual Inhibitors

The pyrazolo[1,5-a]pyridine scaffold has been successfully optimized to dually inhibit PI3K γ and PI3K δ , which play critical roles in tumor immunosuppression. Compound 20e (IHMT-PI3K-315) utilizes a dimethoxypyridine fragment attached to the core scaffold. Molecular docking reveals a causal binding mechanism: the nitrogen of the O-pyridine moiety forms a critical hydrogen bond with Lys883 in the ATP-binding pocket of PI3K γ , while simultaneously engaging in π−π stacking with His830 in PI3K δ [7]. This dual inhibition repolarizes bone marrow-derived macrophages (BMDMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype[7].

T-Cell Activation: C-Terminal Src Kinase (CSK) Inhibitors

CSK functions as a negative regulator of T-cell activation by phosphorylating the SRC-family kinase LCK at Tyr505, forcing LCK into an inactive, closed conformation[8]. Inhibiting CSK relieves this suppression, augmenting T-cell receptor (TCR) signaling. During lead optimization, replacing a highly flexible azetidinylmethyl group with a rigid piperidine ring introduced a conformational bias that favored the precise orientation of the urea pharmacophore, drastically enhancing target affinity (Compound 13)[8],[9].

Signaling Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor CSK CSK (C-Terminal Src Kinase) Inhibitor->CSK Inhibits LCK_inactive LCK (Inactive, pTyr505) CSK->LCK_inactive Phosphorylates (Inhibitory) LCK_active LCK (Active) LCK_inactive->LCK_active Relieved by Inhibitor TCR T-Cell Receptor (TCR) Signaling LCK_active->TCR Initiates Proximal Pathway TCell_Act T-Cell Activation & Proliferation TCR->TCell_Act Drives

Mechanism of T-cell activation via CSK inhibition by pyrazolo[1,5-a]pyridine derivatives.

Neuropsychiatry: G Protein-Biased Dopamine D2 Agonists

Beyond kinases, the scaffold is highly effective in GPCR modulation. By connecting a lipophilic moiety to an arylpiperazine core via a pyrazolo[1,5-a]pyridine linker, researchers developed high-affinity dopamine D2 receptor partial agonists (e.g., Compound 16c). The incorporation of this specific heterocyclic appendage fine-tunes functional selectivity, heavily favoring G protein ( Go​ ) activation over β -arrestin recruitment, which translates to potent antipsychotic activity in vivo[10],[11].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of specific structural modifications on the pyrazolo[1,5-a]pyridine scaffold across various therapeutic targets:

Compound IdentifierPrimary TargetKey Structural ModificationBiochemical Potency ( IC50​ / MIC)Cellular / In Vivo Efficacy
Compound 13 CSKPiperidine replacing azetidinylmethylPotent (HTRF Assay)Increased T-cell proliferation[8]
Compound 20e PI3K γ / δ Dimethoxypyridine fragment retention4.0 nM ( γ ), 9.1 nM ( δ )0.028 μ M (p-AKT S473)[7]
Compound 16c Dopamine D22-methoxyphenylpiperazine linkageHigh affinity Go​ protein-biased activation[10]
Compound 5k Mtb H37Rv2,5-dimethyl group introductionLow nanomolar MICReduced bacterial burden in vivo[3]

Self-Validating Experimental Workflows: Cellular Target Engagement

Objective: Quantify the functional restoration of TCR signaling via CSK inhibition. Causality: While the direct target is CSK, measuring the downstream phosphorylation of ZAP-70 provides a functionally amplified and more reliable readout of proximal TCR pathway activation than measuring LCK directly, which is prone to high background noise[8]. Step-by-Step Methodology:

  • Cell Preparation: Culture Jurkat T-cells in RPMI medium. Starve cells in serum-free medium for 4 hours to establish a low-noise baseline for basal kinase activity.

  • Compound Treatment: Incubate cells with the pyrazolo[1,5-a]pyridine derivative at varying concentrations (0.1 nM to 10 μ M) for 1 hour.

  • Stimulation: Stimulate cells with anti-CD3/CD28 antibodies for 5 minutes.

    • Validation Step: Include a positive control (a known broad-spectrum phosphatase inhibitor) and a negative control (vehicle only) to establish the assay's dynamic range and confirm stimulus dependency.

  • Lysis & Detection: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-ZAP-70 levels using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Assay Validation: HTRF is explicitly chosen over standard ELISA because its wash-free, ratiometric nature eliminates false positives arising from compound auto-fluorescence or well-to-well washing inconsistencies, ensuring high-fidelity data[8].

References

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase ACS Medicinal Chemistry Letters URL
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment RSC Advances URL
  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors Journal of Medicinal Chemistry URL
  • Discovery of G Protein-Biased Dopaminergics with a Pyrazolo[1,5-a]pyridine Substructure ACS Chemical Neuroscience URL
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β -Unsaturated Compounds Organic Letters URL
  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions ACS Omega URL
  • ACS Medicinal Chemistry Letters (via PMC)

Sources

Protocols & Analytical Methods

Method

Application Note: Cell-Based Assays for Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Intracellular Target Engagement, High-Throughput Screening (HTS), and Lead Optimization Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: Intracellular Target Engagement, High-Throughput Screening (HTS), and Lead Optimization

Introduction & Mechanistic Rationale

The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged bioisostere in modern medicinal chemistry, particularly in the design of ATP-competitive protein kinase inhibitors. Due to its unique electron distribution and hydrogen-bonding capabilities, the nitrogen atom within the pyridine ring frequently forms critical hydrogen bonds with the hinge region of various kinases, including PI3Kγ/δ[1], C-Terminal Src Kinase (CSK)[2], and RET[3].

While biochemical assays (e.g., ADP-Glo) are essential for determining intrinsic enzyme affinity, they fail to account for physiological ATP concentrations (typically 1–5 mM intracellularly), cell membrane permeability, and intracellular stability[1]. Therefore, establishing a robust, self-validating cell-based assay is a non-negotiable step in the lead optimization of pyrazolo[1,5-a]pyridine derivatives. This application note details a highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF) protocol designed to quantify the intracellular inhibition of PI3Kγ/δ by monitoring the downstream phosphorylation of AKT at Serine 473 (p-AKT S473).

Assay Design & Causality: The "Why" Behind the Workflow

To ensure Scientific Integrity and Trustworthiness , an assay must be designed with causality in mind. Every step in this protocol serves a specific mechanistic purpose:

  • Serum Starvation: Basal kinase activity in complete growth media is high due to the presence of undefined growth factors in Fetal Bovine Serum (FBS). Starving cells for 2–4 hours synchronizes the cell cycle and drops basal p-AKT levels to near zero, maximizing the signal-to-background ratio upon stimulation.

  • Pre-incubation with Inhibitor: Pyrazolo[1,5-a]pyridines require time to partition across the lipid bilayer and reach equilibrium with the intracellular kinase targets. A 1-hour pre-incubation is standard to prevent false negatives caused by slow binding kinetics.

  • Phosphatase Inhibition during Lysis: The moment cells are lysed, endogenous phosphatases (e.g., PTEN, PP2A) rapidly dephosphorylate AKT. The lysis buffer must contain potent phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride) to "freeze" the phosphorylation state exactly as it was at the moment of lysis.

PI3K_Pathway Stimulus Ligand (e.g., C5a / M-CSF) Receptor GPCR / RTK Stimulus->Receptor PI3K PI3Kγ/δ Receptor->PI3K Activation PIP3 PIP3 Generation PI3K->PIP3 AKT AKT (Inactive) PIP3->AKT Membrane recruitment pAKT p-AKT (S473) AKT->pAKT Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->PI3K ATP-competitive Inhibition

Fig 1: PI3K signaling cascade illustrating the targeted ATP-competitive inhibition by pyrazolo[1,5-a]pyridines.

Step-by-Step Protocol: p-AKT (S473) HTRF Assay

This protocol utilizes THP-1 cells (a human monocytic cell line) to evaluate PI3Kγ/δ-mediated signaling, a standard model for immunological kinase targets[1].

Materials Required
  • Cell Line: THP-1 (ATCC® TIB-202™)

  • Media: RPMI-1640 (no phenol red), 10% FBS, 1% Pen/Strep

  • Assay Kit: HTRF Advanced p-AKT (Ser473) Kit (Revvity/Cisbio)

  • Reagents: C5a recombinant protein (Stimulant), DMSO (LC-MS grade)

  • Consumables: 384-well low-volume white microplates (Corning)

Workflow Execution

Step 1: Cell Preparation and Seeding

  • Harvest THP-1 cells in the exponential growth phase (viability >95%).

  • Wash cells twice in warm, serum-free RPMI-1640 to remove residual growth factors.

  • Resuspend cells in serum-free RPMI-1640 and seed into a 384-well white plate at a density of 20,000 cells/well in 8 µL.

  • Incubate at 37°C, 5% CO₂ for 2 hours (Serum Starvation).

Step 2: Compound Preparation and Treatment

  • Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine compounds in 100% DMSO.

  • Perform an intermediate dilution (1:50) in serum-free RPMI-1640 to yield a 2X working solution (Final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced cytotoxicity).

  • Add 4 µL of the 2X compound solution to the cells. Include vehicle control (0.5% DMSO) wells.

  • Incubate for 1 hour at 37°C.

Step 3: Ligand Stimulation

  • Prepare a 4X solution of C5a ligand (optimized to EC80, typically ~50 nM) in serum-free RPMI-1640.

  • Add 4 µL of the 4X C5a solution to all wells (except negative control/unstimulated wells).

  • Incubate for exactly 15 minutes at 37°C to capture peak AKT phosphorylation.

Step 4: Cell Lysis and Detection

  • Add 4 µL of 4X HTRF Lysis Buffer (supplemented with proprietary blocking reagents and phosphatase inhibitors) directly to the wells.

  • Incubate on a plate shaker (400 rpm) at room temperature for 30 minutes.

  • Prepare the HTRF detection antibodies (Anti-pAKT-Eu³⁺ Cryptate and Anti-pAKT-d2) in detection buffer. Add 4 µL of the pre-mixed antibodies to each well.

  • Seal the plate and incubate overnight at room temperature in the dark.

Step 5: Reading and Data Extraction

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using standard HTRF settings (Excitation: 337 nm; Emission: 665 nm and 620 nm).

Assay_Workflow Step1 1. Cell Seeding & Starvation Step2 2. Compound Treatment (1h) Step1->Step2 Step3 3. Ligand Stimulation (15m) Step2->Step3 Step4 4. Cell Lysis (+ Inhibitors) Step3->Step4 Step5 5. HTRF Detection Step4->Step5 Step6 6. Data Analysis (IC50) Step5->Step6

Fig 2: Sequential workflow for the cell-based HTRF kinase inhibition assay.

Data Interpretation & Validation

System Validation (Z'-Factor)

A self-validating assay must prove its robustness before compound data is accepted. Calculate the Z'-factor using the stimulated (vehicle) and unstimulated controls. A reliable cell-based assay must yield a Z' ≥ 0.5 .

Quantitative Data Presentation

The HTRF ratio is calculated as (Signal 665 nm / Signal 620 nm) × 10,000. Data should be normalized to percentage inhibition and fitted to a 4-parameter logistic (4PL) non-linear regression model to derive the cellular EC₅₀.

Below is a representative data summary comparing biochemical and cellular potencies of optimized pyrazolo[1,5-a]pyridine derivatives. Notice that cellular EC₅₀ values are typically right-shifted (higher) compared to biochemical IC₅₀ values due to the competitive presence of intracellular ATP and membrane permeability barriers[2].

Table 1: Comparative Profiling of Pyrazolo[1,5-a]pyridine Derivatives

Compound IDScaffold ModificationBiochemical PI3Kγ IC₅₀ (nM)Biochemical PI3Kδ IC₅₀ (nM)Cellular p-AKT EC₅₀ (nM)Cell Viability CC₅₀ (µM)
Reference Standard Pyrazolopyrimidine12.518.2145.0> 10.0
Cmpd 12a Pyrazolo[1,5-a]pyridine (Basic)8.415.192.3> 10.0
Cmpd 20e Pyrazolo[1,5-a]pyridine (Optimized)4.09.128.0> 30.0

Note: Compound 20e demonstrates exceptional translation from biochemical to cellular efficacy, validating the structural optimization of the pyrazolo[1,5-a]pyridine core[1].

References

  • [1] Wang, C., et al. (2024). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. ACS Medicinal Chemistry Letters. Available at:

  • [2] O'Malley, D. P., et al. (2020). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. Available at:

  • [3] Array Biopharma / Blueprint Medicines. (2018). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. Patent WO2018071447A1. Available at:

Sources

Application

Application Notes and Protocols for Investigating the Anti-proliferative Effects of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Introduction: A Novel Agent in Cancer Research The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Agent in Cancer Research

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3][4] These heterocyclic systems are particularly prominent as inhibitors of protein kinases, which are crucial regulators of cellular signaling and are often dysregulated in cancer.[1][2] The compound of interest, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, belongs to this promising class of molecules. While specific data on this novel derivative is emerging, its structural similarity to known anti-cancer agents suggests a potential role in modulating cell cycle progression and proliferation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide on various cancer cell lines. Given the novelty of this specific compound, we will provide a robust framework of protocols based on well-established methodologies for characterizing similar anti-proliferative agents. The experimental designs detailed herein are intended to be a starting point, with the understanding that optimization will be necessary for specific cell lines and research questions.

Hypothesized Mechanism of Action: Targeting the Cell Cycle Engine

Many compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to exert their anti-tumor effects by inhibiting cyclin-dependent kinases (CDKs).[5] CDKs are a family of protein kinases that are central to the regulation of the cell cycle, transcription, and apoptosis. Their aberrant activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5]

We hypothesize that N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide may function as a CDK inhibitor. This inhibition would likely lead to a halt in the cell cycle, preventing cancer cells from progressing through the G1/S and G2/M checkpoints, ultimately leading to a reduction in proliferation and potentially apoptosis. The following diagram illustrates this proposed mechanism of action.

CDK_Inhibition_Pathway cluster_0 Normal Cell Cycle Progression cluster_1 Effect of Compound Compound N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide CDK_Cyclin CDK/Cyclin Complex (e.g., CDK2/Cyclin E) Compound->CDK_Cyclin Inhibition Cell_Cycle_Arrest G1/S Arrest Rb pRb CDK_Cyclin->Rb Phosphorylation E2F E2F pRb_p p-pRb (Inactive) pRb_p->E2F Release S_Phase_Genes S-Phase Genes (e.g., Cyclin A, DNA Pol) E2F->S_Phase_Genes Transcription Cell_Cycle_Progression S-Phase Entry & Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Promotes

Caption: Proposed mechanism of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Safety and Handling Precautions

As with any novel chemical entity, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide should be handled with care. Researchers should consult the Material Safety Data Sheet (MSDS) if available. In the absence of specific data, it is prudent to treat the compound as potentially hazardous.

General Handling Guidelines:

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[6][7][8]

  • Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[6][8]

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[6][7]

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6]

Experimental Protocols

The following protocols provide a comprehensive approach to characterizing the anti-proliferative effects of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9][10] This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

  • Dimethyl sulfoxide (DMSO)

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[11]

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase at the end of the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11][12]

    • Incubate the plate for 4 hours at 37°C.[9][11][12] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.[9][11]

    • Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[12]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 prepare_compound Prepare Serial Dilutions of Compound incubate_24h_1->prepare_compound treat_cells Treat Cells with Compound (48-72h incubation) prepare_compound->treat_cells add_mtt Add 10µL MTT Solution (5 mg/mL) treat_cells->add_mtt incubate_4h Incubate 4h (37°C) add_mtt->incubate_4h add_solubilizer Add 100µL Solubilization Solution incubate_4h->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Read Absorbance (570 nm) incubate_overnight->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Analysis of Cell Cycle Proteins by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[13][14] This protocol will allow for the investigation of the compound's effect on key proteins involved in cell cycle regulation, such as CDKs, cyclins, and pRb.

Materials:

  • 6-well cell culture plates

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK2, anti-Cyclin A, anti-pRb, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide at concentrations around the determined IC50 for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[15]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[15][16][17]

    • Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.[17]

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[17]

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.[15][16]

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[15]

    • Run the gel to separate the proteins by size.[13]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13][14]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times with TBST for 5-10 minutes each.[16]

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a powerful technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18] This analysis can reveal if the compound induces cell cycle arrest at a specific phase.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Preparation and Fixation:

    • Harvest cells (approximately 1 x 10^6 cells per sample) by trypsinization.

    • Wash the cells once with cold PBS.[19]

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.[19]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).[19]

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in a clear and concise manner.

Table 1: IC50 Values of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7BreastTo be determined
A549LungTo be determined
HCT116ColonTo be determined
Add other cell lines as tested

Table 2: Summary of Western Blot and Cell Cycle Analysis Results

Cell LineTreatmentKey Protein ChangesCell Cycle Phase Distribution (%)
G0/G1
MCF-7 Control-TBD
Compound (IC50)e.g., ↓p-pRb, ↓Cyclin ATBD
A549 Control-TBD
Compound (IC50)e.g., ↑p21, ↓CDK2TBD
Add other cell lines as tested

TBD: To Be Determined

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of the anti-proliferative effects of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide. The results from these experiments will provide valuable insights into the compound's potency (IC50), its impact on key cell cycle regulatory proteins, and its ability to induce cell cycle arrest.

Future studies could expand upon these findings by:

  • Investigating the induction of apoptosis using techniques such as Annexin V/PI staining.

  • Performing kinase profiling assays to identify the specific CDKs or other kinases that are inhibited by the compound.

  • Evaluating the in vivo efficacy of the compound in animal models of cancer.

By following a systematic and rigorous experimental approach, the therapeutic potential of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide as a novel anti-cancer agent can be thoroughly elucidated.

References

  • NanoCellect. How to Complete Cell Cycle Analysis via Flow Cytometry. (URL: [Link])

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (URL: [Link])

  • UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. (URL: [Link])

  • UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. (URL: [Link])

  • National Institutes of Health. Assaying cell cycle status using flow cytometry - PMC. (URL: [Link])

  • Ain, Q. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. (URL: [Link])

  • OriGene Technologies Inc. Western Blot Protocol. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Bio-Rad. General Protocol for Western Blotting. (URL: [Link])

  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (URL: [Link])

  • Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (URL: [Link])

Sources

Method

Application Notes and Protocols for the Synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Analogs

Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1] Analogs of this core are of significant interest to res...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities.[1] Analogs of this core are of significant interest to researchers in drug discovery and development. This guide provides detailed synthetic strategies and step-by-step protocols for the preparation of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide and its analogs, compounds of interest for their potential pharmacological properties. The methodologies described herein are designed to be robust and adaptable for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Synthetic Strategies Overview

The synthesis of the target compounds can be broadly divided into two key stages: the construction of the core intermediate, 5-aminopyrazolo[1,5-a]pyridine, followed by the acylation of the amino group with a cyclopropanecarboxamide moiety. Two primary strategies for the final amide bond formation will be detailed:

  • Strategy A: Acylation of 5-aminopyrazolo[1,5-a]pyridine with cyclopropanecarbonyl chloride.

  • Strategy B: Amide coupling of 5-aminopyrazolo[1,5-a]pyridine with cyclopropanecarboxylic acid using a peptide coupling reagent.

The choice between these strategies will depend on the availability of starting materials, the scale of the synthesis, and the functional group tolerance required for the synthesis of specific analogs.

Part 1: Synthesis of the Key Intermediate: 5-Aminopyrazolo[1,5-a]pyridine

A reliable synthesis of the 5-aminopyrazolo[1,5-a]pyridine core is paramount. A common and effective method for constructing the pyrazolo[1,5-a]pyridine ring system is through a [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile.[2][3] For the synthesis of the 5-amino substituted analog, a strategic approach involves the use of a pyridine precursor bearing a latent amino group or a group that can be readily converted to an amine. A plausible route is outlined below, starting from a commercially available substituted pyridine.

Proposed Synthetic Route to 5-Aminopyrazolo[1,5-a]pyridine

This proposed multi-step synthesis starts with 2-amino-5-nitropyridine and culminates in the desired 5-aminopyrazolo[1,5-a]pyridine intermediate.

Synthesis of 5-Aminopyrazolo[1,5-a]pyridine A 2-Amino-5-nitropyridine B 1,2-Diamino-5-nitropyridinium salt A->B 1. O-(Mesitylenesulfonyl)hydroxylamine 2. Base C 5-Nitropyrazolo[1,5-a]pyridine B->C Ethyl propiolate, Base D 5-Aminopyrazolo[1,5-a]pyridine C->D Reduction (e.g., H2, Pd/C)

Caption: Proposed synthetic workflow for 5-aminopyrazolo[1,5-a]pyridine.

Experimental Protocol: Synthesis of 5-Aminopyrazolo[1,5-a]pyridine

Step 1: Synthesis of 1,2-Diamino-5-nitropyridinium mesitylenesulfonate

  • Rationale: The initial step involves the N-amination of 2-amino-5-nitropyridine. O-(Mesitylenesulfonyl)hydroxylamine is a common and effective reagent for this transformation, affording the corresponding aminopyridinium salt.

  • Procedure:

    • To a solution of 2-amino-5-nitropyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add O-(mesitylenesulfonyl)hydroxylamine (1.1 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • The resulting precipitate, 1,2-diamino-5-nitropyridinium mesitylenesulfonate, is collected by filtration, washed with cold DCM, and dried under vacuum.

Step 2: Synthesis of 5-Nitropyrazolo[1,5-a]pyridine

  • Rationale: This step involves the [3+2] cycloaddition of the in situ generated N-iminopyridinium ylide with an alkyne. Ethyl propiolate is a suitable dipolarophile that leads to the formation of the pyrazolo[1,5-a]pyridine ring system.

  • Procedure:

    • Suspend 1,2-diamino-5-nitropyridinium mesitylenesulfonate (1.0 eq) in a solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or triethylamine (TEA, 2.0 eq), to the suspension and stir for 15-20 minutes at room temperature to generate the N-iminopyridinium ylide.

    • To this mixture, add ethyl propiolate (1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-nitropyrazolo[1,5-a]pyridine.

Step 3: Synthesis of 5-Aminopyrazolo[1,5-a]pyridine

  • Rationale: The final step to obtain the key intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a standard and efficient method for this transformation.

  • Procedure:

    • Dissolve 5-nitropyrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

    • Add 10% Palladium on carbon (Pd/C) (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (as monitored by TLC).

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield 5-aminopyrazolo[1,5-a]pyridine, which can often be used in the next step without further purification.

Part 2: Synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Analogs

With the key intermediate, 5-aminopyrazolo[1,5-a]pyridine, in hand, the final amidation step can be performed using one of the following detailed protocols.

Strategy A: Acylation with Cyclopropanecarbonyl Chloride

This is a direct and often high-yielding method for amide bond formation.

Strategy A A 5-Aminopyrazolo[1,5-a]pyridine C N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide A->C B Cyclopropanecarbonyl chloride B->C Base (e.g., Pyridine or TEA) DCM, 0 °C to rt

Caption: Acylation of 5-aminopyrazolo[1,5-a]pyridine with cyclopropanecarbonyl chloride.

Protocol A: Synthesis via Acyl Chloride

  • Rationale: The reaction of an amine with an acyl chloride is a classic method for forming an amide bond. A base is required to neutralize the hydrochloric acid byproduct. Pyridine can serve as both a base and a catalyst.

  • Procedure:

    • Dissolve 5-aminopyrazolo[1,5-a]pyridine (1.0 eq) in anhydrous DCM or tetrahydrofuran (THF).

    • Add a suitable base, such as pyridine (1.5 eq) or triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel to obtain N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Parameter Typical Value Reference/Rationale
Solvent DCM, THFAnhydrous, aprotic solvents are preferred to prevent hydrolysis of the acyl chloride.
Base Pyridine, TriethylamineScavenges HCl produced during the reaction.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction.
Reaction Time 2-4 hoursTypically sufficient for complete conversion.
Yield 70-95%Expected yield based on similar acylation reactions.
Strategy B: Amide Coupling with Cyclopropanecarboxylic Acid

Strategy B A 5-Aminopyrazolo[1,5-a]pyridine C N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide A->C B Cyclopropanecarboxylic acid B->C Coupling Reagent (e.g., HATU, EDCI/HOBt) Base (e.g., DIPEA) DMF, rt

Caption: Amide coupling of 5-aminopyrazolo[1,5-a]pyridine with cyclopropanecarboxylic acid.

Protocol B: Synthesis via Amide Coupling Reagents

  • Rationale: Peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole), activate the carboxylic acid for nucleophilic attack by the amine. An organic base like DIPEA (N,N-Diisopropylethylamine) is used to maintain basic conditions.[4]

  • Procedure:

    • To a solution of cyclopropanecarboxylic acid (1.1 eq) in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add a solution of 5-aminopyrazolo[1,5-a]pyridine (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide.

Parameter Typical Value Reference/Rationale
Solvent DMF, DCMPolar aprotic solvents are suitable for amide coupling reactions.
Coupling Reagent HATU, EDCI/HOBtCommon and effective reagents for amide bond formation.[4]
Base DIPEAA non-nucleophilic base to prevent side reactions.
Temperature Room temperatureMild conditions are generally sufficient.
Reaction Time 12-24 hoursOften requires longer reaction times than the acyl chloride method.
Yield 60-90%Expected yield based on standard amide coupling protocols.

Conclusion

The synthetic routes and detailed protocols provided in this guide offer a comprehensive framework for the synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide and its analogs. The choice of synthetic strategy will be dictated by the specific requirements of the research project. Both methods presented are robust and can be adapted for the synthesis of a library of compounds for further biological evaluation. Careful optimization of reaction conditions may be necessary for specific analogs to achieve optimal yields and purity.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

  • A highly efficient and convenient one-pot sonochemical synthetic strategy has been sophisticated for synthesizing a novel class of polysubstituted pyrazolo[1,5-a]pyridines. Scientific Reports. [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 544–548. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Agrawal, N., Bansal, D., & Gautam, V. (2024). Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Letters in Drug Design & Discovery, 21(1), 71-87. [Link]

  • Process for preparing 5,7 diaminopyrazolo [1,5-A] pyrimidine compounds. SciSpace. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]

  • Pyrazolo[1,5-a][5][6][7]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Google Patents.

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC. [Link]

  • Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Stability in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals manage the storage and handling of N-(pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals manage the storage and handling of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide .

This compound—featuring an electron-rich pyrazolo[1,5-a]pyridine hinge-binding core and a cyclopropanecarboxamide moiety—is highly valuable in kinase inhibition and mutant p53 restoration assays. However, its specific structural features make it uniquely vulnerable to degradation when stored in Dimethyl sulfoxide (DMSO) stock solutions.

Mechanistic Causes of Degradation

Understanding why a compound degrades is the first step in preventing it. For this specific molecule, degradation in DMSO is driven by three primary mechanisms:

A. Amide Hydrolysis via Moisture Ingress

DMSO is notoriously hygroscopic. When exposed to ambient air during pipetting, it rapidly absorbs atmospheric water. While the cyclopropanecarboxamide bond is relatively stable in pure organic solvents, the introduction of water into the DMSO solvation shell disrupts the weak C-H···O hydrogen bonding networks that stabilize the amide [3]. Accelerated stability studies on repository compounds have proven that water content in DMSO is a significantly greater driver of compound loss than oxygen [1].

B. Oxidation of the Pyrazolo[1,5-a]pyridine Core

The fused bicyclic pyrazolo[1,5-a]pyridine system is highly electron-rich. When DMSO stock solutions are exposed to ambient light and dissolved oxygen, this core becomes susceptible to auto-oxidation, leading to the formation of N-oxides or highly colored polymeric degradation products.

C. Freeze-Thaw Induced Precipitation

DMSO has a relatively high freezing point (18.5 °C). When stored at -20 °C, the solvent crystallizes. During the thawing process, the compound experiences severe concentration gradients. Because the planar pyrazolo-pyridine scaffold has strong π-π stacking tendencies, these transient high-concentration zones often lead to irreversible crystallization and precipitation. While compounds can survive freeze-thaw cycles if thawed strictly under dry nitrogen [1], ambient thawing introduces moisture and drastically reduces the soluble fraction.

G C N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide (in DMSO) H2O Atmospheric Moisture (H2O absorption) C->H2O Hygroscopicity O2 Dissolved Oxygen (O2 / Light) C->O2 Aerobic exposure FT Freeze-Thaw Cycles (< 18.5°C) C->FT Temperature flux Deg1 Amide Hydrolysis (Cleavage of cyclopropanecarboxamide) H2O->Deg1 Nucleophilic attack Deg2 Core Oxidation (N-oxide formation / Ring degradation) O2->Deg2 Electron-rich core Deg3 Irreversible Precipitation FT->Deg3 Concentration gradients

Figure 1: Primary degradation pathways of the compound in DMSO.

Troubleshooting FAQs

Q1: My 10 mM stock solution has changed from clear to a faint yellow/brown over a few weeks. Is it still usable? A1: No. Discoloration in pyrazolo[1,5-a]pyridine derivatives is a hallmark indicator of core oxidation. The electron-rich heteroaromatic rings form conjugated oxidative byproducts that absorb visible light. Using this stock will introduce oxidized impurities into your assay, potentially causing false positives or off-target toxicity. Discard the stock and prepare a fresh one using anhydrous DMSO purged with argon.

Q2: I see a fine white precipitate at the bottom of my vial after taking it out of the -20°C freezer. Will vortexing fix this? A2: Vortexing alone is insufficient. The planar nature of the pyrazolo[1,5-a]pyridine core leads to stable crystalline lattices once precipitated. You must heat the vial to 37°C in a water bath and sonicate for 5–10 minutes to disrupt the π-π stacking and force the compound back into the DMSO solvation shell.

Q3: How long can I safely leave my working plates at room temperature on the bench? A3: Minimize bench time as much as possible. Large-scale industry studies show that the probability of observing an intact compound in ambient DMSO drops to 92% after 3 months, and plummets to 52% after 1 year [2]. For sensitive amides, degradation begins within days if the DMSO has absorbed atmospheric moisture.

Quantitative Stability Profile

To guide your inventory management, the following table synthesizes expected stability metrics for heterocyclic amides stored in DMSO based on foundational repository studies [1] [2].

Storage ConditionTimeframeExpected Integrity (%)Primary Degradation Risk
Room Temp (Ambient Air) 3 Months~92%Hydrolysis / Oxidation
Room Temp (Ambient Air) 12 Months~52%Severe Hydrolysis
4°C (Dark, Argon Purged) 24 Months>85%Precipitation
-20°C (Ambient Thawing) >10 F/T Cycles<70%Precipitation / Moisture Ingress

Self-Validating Experimental Protocol: Stock Preparation & QC

To ensure trustworthiness in your assays, do not rely on assumption. Use this self-validating protocol to prepare and monitor your N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide stocks.

Step 1: Anhydrous Preparation

  • Dry the lyophilized compound powder in a vacuum desiccator for 2 hours prior to solvation.

  • Use only newly opened, anhydrous DMSO (≤0.005% water) packaged under argon.

  • Dissolve the compound to the desired concentration (e.g., 10 mM) inside a nitrogen-purged glove box or using a continuous argon stream over the vial.

Step 2: Single-Use Aliquoting

  • Dispense the master stock into amber glass vials (to prevent UV-induced oxidation) in small, single-use volumes (e.g., 50 µL).

  • Cap with Teflon-lined septa and store at -20°C or -80°C. This eliminates freeze-thaw cycles entirely.

Step 3: Baseline Self-Validation (LC-MS)

  • Immediately after preparation, spike a 1 µL aliquot of the stock with a known concentration of a stable internal standard (IS) (e.g., a deuterated internal standard).

  • Run an LC-UV/MS analysis to establish the baseline Area Under the Curve (AUC) ratio of the compound to the IS.

  • Causality Check: By establishing this Day 0 ratio, any future aliquot can be quickly tested against the IS to quantify exact degradation percentages before running expensive biological assays.

Workflow Start Assess DMSO Stock Solution Prior to Assay VisCheck Visual Inspection Start->VisCheck Cond1 Clear & Colorless VisCheck->Cond1 Cond2 Yellow/Brown Discoloration VisCheck->Cond2 Cond3 Visible Precipitate VisCheck->Cond3 Action1 Run LC-MS QC (Compare to Day 0 IS Ratio) Cond1->Action1 Action2 Discard Stock. Irreversible Oxidation. Cond2->Action2 Action3 Heat to 37°C & Sonicate. Re-evaluate clarity. Cond3->Action3 Pass Ratio > 95% Proceed to Assay Action1->Pass Fail Ratio < 95% Discard Stock Action1->Fail Action3->Cond1 Dissolved

Figure 2: Step-by-step troubleshooting and validation workflow for DMSO stocks.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. URL:[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209. URL:[Link]

  • Busch, M., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(6), 1404-1416. URL:[Link]

Optimization

Optimization of microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when synthesizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Microwave-Assisted Organic Synthesis (MAOS). As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when synthesizing pyrazolo[1,5-a]pyrimidines.

These bicyclic aza-heterocycles are privileged scaffolds in medicinal chemistry, frequently serving as the core structure for kinase inhibitors in oncology [1]. While microwave irradiation dramatically accelerates their synthesis via the cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles, achieving high regioselectivity and preventing thermal degradation requires precise control over reaction thermodynamics and dielectric heating parameters.

I. Mechanistic Workflow & Causality

The formation of pyrazolo[1,5-a]pyrimidines involves a condensation reaction between an asymmetric 1,3-dinucleophile (5-aminopyrazole) and a 1,3-dielectrophile (e.g., β -enaminone or 1,3-diketone). The causality of regioselectivity lies in the difference between kinetic and thermodynamic control. The initial nucleophilic attack can occur via the exocyclic primary amine or the endocyclic pyrazole nitrogen. Microwave irradiation rapidly drives the reaction past the kinetic barriers, heavily favoring the thermodynamically stable 7-substituted isomer [2].

Workflow R1 5-Aminopyrazole (1,3-Dinucleophile) MW Microwave Irradiation (180°C, 2-4 min) R1->MW R2 β-Enaminone (1,3-Dielectrophile) R2->MW INT Schiff Base / Michael Adduct (Transient Intermediate) MW->INT Condensation P1 7-Substituted Isomer (Major / Thermodynamic) INT->P1 Cyclization (Favored) P2 5-Substituted Isomer (Minor / Kinetic) INT->P2 Cyclization (Disfavored)

Mechanistic workflow and regioselectivity of microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.

II. Optimization Parameters & Quantitative Data

Selecting the correct solvent and temperature profile is critical. Highly polar solvents couple strongly with microwaves (high loss tangent, tanδ ), which can lead to localized superheating. Recent advancements demonstrate that solvent-free (neat) conditions under microwave irradiation not only prevent solvent-induced overpressurization but also maximize regioselectivity and yield [1][3].

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity

Heating MethodSolvent SystemCatalystTemp (°C)TimeYield (%)Regioselectivity (7- vs 5-isomer)
ConventionalEtOH / H₂OLiOHReflux4.5 h69Mixed / Poor
MicrowaveToluene / EtOHNone15830 min68Poor (Side reactions observed)
MicrowaveEtOH / H₂OLiOH15830 min87Good
MicrowaveSolvent-Free None 180 2–4 min 88–97 Excellent (>95:5)

Data synthesized from comparative studies on 2,7-diarylpyrazolo[1,5-a]pyrimidine derivatives [1][2].

III. Troubleshooting Guides & FAQs

Q1: Why am I getting a mixture of 5-substituted and 7-substituted regioisomers, and how can I control this? A1: This is the most common issue in this chemistry. The exocyclic amine of the 5-aminopyrazole is more nucleophilic than the endocyclic nitrogen, leading to a kinetic preference for the 5-substituted isomer at lower temperatures. Causality & Solution: To control this, you must shift the reaction to a thermodynamic regime. Switch to solvent-free conditions at 180°C for 2-4 minutes [3]. The intense, direct dielectric heating of the polar intermediates rapidly overcomes the activation energy barrier for reversibility, driving the equilibrium almost exclusively toward the thermodynamically stable 7-substituted pyrazolo[1,5-a]pyrimidine.

Q2: My reaction mixture chars and decomposes under microwave irradiation. How do I prevent thermal runaway? A2: Charring is caused by uncontrolled dielectric heating, usually because the reaction mixture's overall loss tangent ( tanδ ) is too high, or the volume is too small for the applied wattage. Causality & Solution: If you are using polar solvents like DMF or EtOH, the solvent absorbs microwave energy faster than the heat can dissipate. To fix this, either:

  • Switch to a solvent system with a lower loss tangent (e.g., adding Toluene).

  • Utilize the Dynamic Power Modulation feature on your microwave reactor (e.g., simultaneous compressed-air cooling while heating). This allows you to maintain a high microwave energy input to drive the reaction without exceeding the target bulk temperature.

Q3: The yield is poor when using sterically hindered 1,3-diketones. What is the mechanistic workaround? A3: Steric bulk prevents the transient Schiff base intermediate from adopting the required s-cis conformation necessary for intramolecular cyclization [4]. Causality & Solution: You must increase the electrophilicity of the secondary carbonyl carbon to lower the activation energy for the ring closure. Add a catalytic amount of a mild Lewis acid (e.g., InCl3​ or glacial acetic acid, 5-10 mol%). This coordinates with the carbonyl oxygen, increasing the partial positive charge on the carbon and facilitating the endocyclic nitrogen's attack.

Troubleshooting Issue Identify Synthesis Issue Char Charring / Decomposition Issue->Char Regio Poor Regioselectivity Issue->Regio Yield Low Yield / Incomplete Issue->Yield ActChar Reduce solvent loss tangent or use dynamic cooling Char->ActChar ActRegio Switch to solvent-free conditions at 180°C Regio->ActRegio ActYield Add Lewis Acid (e.g., InCl3) to activate electrophile Yield->ActYield

Troubleshooting decision tree for microwave-assisted synthesis optimization.

IV. Validated Experimental Protocol: Solvent-Free Synthesis

This protocol is designed as a self-validating system . By omitting solvents, we eliminate solvent-effect variables, and the physical state of the mixture serves as an in-process indicator of reaction progress.

Objective: Synthesis of 2,7-diarylpyrazolo[1,5-a]pyrimidines via catalyst- and solvent-free microwave irradiation [1].

Step-by-Step Methodology:

  • Preparation: Weigh equimolar amounts (e.g., 0.50 mmol) of the specific NH-5-aminopyrazole and the corresponding β -enaminone.

  • Vessel Loading: Transfer the dry powders into a 10 mL microwave-transparent quartz or heavy-walled borosilicate vial. Add a small magnetic stir bar. Do not add any solvent. Seal the vial with a Teflon-lined crimp cap.

  • Microwave Programming:

    • Temperature: 180°C

    • Ramp Time: 1 minute (prevents power spiking)

    • Hold Time: 2 to 4 minutes

    • Max Power: 200 W

    • Pressure Limit: 250 psi (Safety threshold)

  • Irradiation & Physical Validation: Initiate the sequence. Validation Check: Through the cavity window, observe the powders. They should form a homogenous melt within the first 60 seconds of heating.

  • Cooling & Quenching: Allow the system to cool rapidly to 50°C using the reactor's compressed air jet. Validation Check: The melt should solidify into a crystalline mass upon cooling.

  • In-Process Analytical Check: Dissolve a micro-aliquot in methanol and spot on a TLC plate (EtOAc:Hexane 1:1). The complete disappearance of the highly UV-active β -enaminone spot confirms 100% conversion.

  • Workup: Triturate the crude solid mass inside the vial with a cold mixture of ethanol/water (1:1, 3 mL). Sonicate for 1 minute to break up the solid, then filter via a Büchner funnel. Wash with 1 mL of ice-cold ethanol.

  • Characterization: Dry under a vacuum. Confirm regiochemistry via ¹H-NMR; the 7-substituted isomer typically presents a characteristic pyrimidine proton doublet at ~8.4 ppm, distinct from the 5-substituted isomer.

V. References

  • Synthesis of 2,7-diarylpyrazolo [1,5-a] pyrimidine derivatives with antitumor activity. Theoretical identification of targets. ResearchGate / European Journal of Medicinal Chemistry Reports.1

  • A one-pot process for the microwave-assisted synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine. The Royal Society of Chemistry.

  • 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidines as Strategic Intermediates for the Synthesis of Pyrazolo[5,1-b]purines. The Journal of Organic Chemistry - ACS Publications. 2

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central (PMC) / NIH. 3

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Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating the Kinase Selectivity Profile of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases critical in oncology and in...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous inhibitors targeting a range of kinases critical in oncology and inflammatory diseases.[1][2][3] This guide provides a comprehensive, technically-grounded framework for validating the kinase selectivity profile of a novel compound from this class, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, hereafter referred to as Compound X . For the purpose of this illustrative guide, we will hypothesize that initial screening suggests Compound X is a potent inhibitor of Pim-1 kinase , a serine/threonine kinase implicated in various cancers.[4][5]

The central challenge in kinase drug discovery is achieving selectivity to minimize off-target effects and associated toxicities.[6] Therefore, a rigorous validation of a compound's kinome-wide activity is not merely a characterization step but a critical determinant of its therapeutic potential. This guide will delineate a multi-tiered strategy for elucidating the selectivity of Compound X, comparing its hypothetical performance against established Pim-1 inhibitors, and providing detailed experimental protocols for researchers in the field.

The Strategic Imperative for Kinase Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding pockets.[7] This similarity makes the design of truly selective inhibitors a formidable task. A compound that inhibits multiple kinases may exhibit unexpected polypharmacology, which can be beneficial in some contexts but is more often a source of adverse effects. A thorough selectivity profile, therefore, serves several key functions:

  • Establishes On-Target Potency: Confirms the compound's activity against the intended target kinase.

  • Identifies Off-Target Liabilities: Uncovers potential interactions with other kinases that could lead to toxicity.

  • Guides Structure-Activity Relationship (SAR) Studies: Informs medicinal chemistry efforts to optimize selectivity.

  • Provides a Rationale for In Vivo Studies: A well-defined selectivity profile is essential for interpreting the results of cellular and animal models.

Our validation strategy for Compound X will be phased, moving from broad, high-throughput screening to more focused, in-depth cellular assays. This tiered approach is both resource-efficient and scientifically rigorous.[7]

Phase 1: Broad Kinome Profiling via Biochemical Assays

The initial step is to assess the activity of Compound X across a large panel of kinases. This provides an unbiased overview of its selectivity.[7][8] We will employ a two-tiered biochemical screening approach.

Tier 1: Single-Dose Kinome Scan

The objective of this initial screen is to identify any kinase that is significantly inhibited by Compound X at a relatively high concentration (e.g., 1 µM). This concentration is chosen to be sufficiently above the expected IC50 for the primary target, thus maximizing the chances of detecting weaker off-target interactions.

Experimental Workflow:

G cluster_0 Biochemical Profiling Workflow A Compound X Stock Solution C Single-Dose Screening (1 µM) A->C B Kinase Panel (e.g., 400+ kinases) B->C D Data Analysis: % Inhibition C->D E Hit Identification (>70% Inhibition) D->E F Dose-Response (IC50) Assays for Hits E->F G Selectivity Profile Generation F->G

Caption: Workflow for biochemical kinase selectivity profiling.

Protocol Spotlight: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during a kinase reaction.[9] It is a robust and widely used platform for high-throughput kinase screening.

Step-by-Step Protocol:

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of a 2X kinase/substrate solution to wells containing serially diluted Compound X or a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add 2.5 µL of a 2X ATP solution to each well to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes). The ATP concentration should ideally be at the Km for each kinase to provide a more accurate measure of potency.[8]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Tier 2: IC50 Determination for Primary and Off-Targets

Any kinase exhibiting significant inhibition (e.g., >70%) in the single-dose screen, along with the primary target (Pim-1), will be subjected to full dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Hypothetical Data Presentation:

To illustrate the output of this phase, Table 1 presents hypothetical IC50 data for Compound X against a selection of kinases, compared with two known Pim-1 inhibitors, SGI-1776 and AZD1208.

Table 1: Comparative Biochemical Selectivity Profile

KinaseCompound X IC50 (nM)SGI-1776 IC50 (nM)AZD1208 IC50 (nM)
Pim-1 15 7 5
Pim-22503608
Pim-31801603
FLT38520>1000
JAK2>10,000>10,000225
CDK2>10,0005,000>10,000
p38α>10,000>10,000>10,000

Data for SGI-1776 and AZD1208 are representative values from public sources. Hypothetical data is presented for Compound X.

From this hypothetical data, we can infer that Compound X is a potent Pim-1 inhibitor with good selectivity against other Pim isoforms and excellent selectivity against more distant kinases like JAK2 and CDK2. Its off-target activity on FLT3 is noted for further investigation in cellular assays.

Phase 2: Cellular Assays for Target Engagement and Pathway Modulation

Biochemical assays, while essential, are conducted in a simplified, artificial environment. It is crucial to validate these findings in a more physiologically relevant cellular context.[10][11][12] Cellular assays can confirm that the compound enters cells, engages its target, and produces the expected downstream biological effect.

Confirming Target Engagement in Cells

A key experiment is to confirm that Compound X binds to Pim-1 within a living cell. The NanoBRET™ Target Engagement Assay is an ideal technology for this purpose. It measures the binding of a compound to a target protein in real-time by detecting the Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe.[13]

Experimental Workflow:

G cluster_1 Cellular Target Engagement Workflow H Transfect Cells with NanoLuc®-Pim-1 Fusion Vector I Plate Transfected Cells H->I J Add NanoBRET™ Tracer and Serially Diluted Compound X I->J K Add Nano-Glo® Substrate J->K L Measure Donor and Acceptor Emission K->L M Calculate BRET Ratio and Determine Cellular IC50 L->M

Caption: Workflow for NanoBRET™ Target Engagement Assay.

Assessing Downstream Pathway Inhibition

Pim-1 kinase is known to phosphorylate several downstream substrates, including the pro-apoptotic protein BAD at Ser112. Inhibition of Pim-1 should, therefore, lead to a decrease in the phosphorylation of BAD at this site. This can be assessed by Western Blot or a quantitative immunoassay like ELISA or Meso Scale Discovery (MSD).[14]

Hypothetical Signaling Pathway:

G Pim1 Pim-1 Kinase pBAD p-BAD (Ser112) Pim1->pBAD Phosphorylation CompoundX Compound X CompoundX->Pim1 Inhibition BAD BAD Apoptosis Apoptosis pBAD->Apoptosis Inhibition of Apoptosis

Caption: Simplified Pim-1 signaling pathway.

Protocol Spotlight: Western Blot for Phospho-BAD

  • Cell Treatment: Seed a Pim-1-dependent cell line (e.g., KG-1 leukemia cells) and treat with increasing concentrations of Compound X for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phospho-BAD (Ser112). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalization: Strip the membrane and re-probe with an antibody for total BAD or a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the concentration-dependent decrease in BAD phosphorylation.

Hypothetical Cellular Data Presentation:

Table 2 summarizes the hypothetical cellular data for Compound X, providing a comparison between its biochemical potency, cellular target engagement, and functional downstream activity.

Table 2: Summary of Biochemical and Cellular Potency of Compound X

Assay TypeEndpointIC50 (nM)
BiochemicalPim-1 Kinase Activity (ADP-Glo)15
CellularPim-1 Target Engagement (NanoBRET)55
CellularInhibition of BAD Phosphorylation (Western Blot)70
CellularAnti-proliferative Activity (KG-1 cells)95

This integrated dataset demonstrates that Compound X is cell-permeable, engages its intended target Pim-1 in a cellular environment, and inhibits its downstream signaling pathway, ultimately leading to an anti-proliferative effect. The rightward shift in potency from biochemical to cellular assays is expected and can be attributed to factors such as cell permeability, plasma protein binding, and intracellular ATP concentrations.

Conclusion

The validation of a kinase inhibitor's selectivity profile is a multifaceted process that requires a combination of robust biochemical and cellular assays. This guide has outlined a systematic and scientifically rigorous approach to characterizing a novel pyrazolo[1,5-a]pyridine-based inhibitor, Compound X. By employing a tiered screening strategy, we can efficiently identify on- and off-target activities, which is critical for guiding further drug development.

The hypothetical data presented for Compound X illustrates a desirable profile for a lead compound: high potency against the primary target (Pim-1), good selectivity across the kinome, and confirmed on-target activity in a cellular context. This comprehensive validation provides the necessary confidence to advance a compound like Compound X into more complex preclinical models. The methodologies and principles detailed herein are broadly applicable to the characterization of any novel kinase inhibitor and serve as a foundational component of modern drug discovery.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • An, F., et al. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(1), 43–54. [Link]

  • Kéri, G., et al. (2005). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. ASSAY and Drug Development Technologies, 3(5), 561-569. [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert opinion on drug discovery, 7(5), 383–394. [Link]

  • Domainex. (n.d.). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • Kinarival, R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(9), e0161723. [Link]

  • Kinarival, R., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Wang, F., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS medicinal chemistry letters, 9(12), 1236–1241. [Link]

  • An, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of medicinal chemistry, 57(21), 9030–9045. [Link]

  • An, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. [Link]

  • Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS medicinal chemistry letters, 6(6), 683–688. [Link]

  • Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(3), 603-627. [Link]

  • Barlaam, B., et al. (2012). Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 600–605. [Link]

  • Patel, H., et al. (2016). Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Brehmer, D., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2. bioRxiv. [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules (Basel, Switzerland), 21(9), 1173. [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules (Basel, Switzerland), 29(15), 3560. [Link]

  • Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2020). Efficacy and Tolerability of Pyrazolo[1,5- a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS medicinal chemistry letters, 11(4), 558–565. [Link]

  • Wanga, J., et al. (2022). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 17(22), e202200424. [Link]

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  • NextSDS. (n.d.). Pyrazolo[1,5-a]pyrimidine-2-carboxamide, 5-cyclopropyl-N-(5-methoxy-8-quinolinyl)-7-(trifluoromethyl)- (9CI). Retrieved from [Link]

  • Dumas, J., et al. (2008). The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & medicinal chemistry letters, 18(20), 5565–5569. [Link]

  • PubChem. (n.d.). N-(5-(4-(pyridine-3-sulfonamido)phenyl)-[8][10][15]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide. Retrieved from [Link]

  • Musso, L., et al. (2023). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. ChemMedChem, 18(17), e202300222. [Link]

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  • Evotec. (n.d.). Discovery of Pyrazolo[1,5-A]pyrazin-4-Ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Retrieved from [Link]

  • Quiroga-Varela, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules (Basel, Switzerland), 26(9), 2708. [Link]

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Comparative

Efficacy of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide in Drug-Resistant Cell Lines: A Comparative Guide

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer, leading to diminished efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive compari...

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Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multidrug resistance (MDR) is a primary obstacle in the successful treatment of cancer, leading to diminished efficacy of conventional chemotherapeutic agents. This guide provides a comprehensive comparison of the potential efficacy of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, a representative of the promising pyrazolo[1,5-a]pyridine class of molecules, against drug-resistant cancer cell lines. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide will extrapolate its potential based on the well-documented activities of structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives. We will compare its projected performance with the established multi-cyclin-dependent kinase (CDK) inhibitor, AT7519, and standard-of-care chemotherapeutics, providing a framework for researchers in the field of drug development.

The Challenge of Drug Resistance in Oncology

Drug resistance in cancer can be intrinsic or acquired, developing through various mechanisms that allow cancer cells to survive and proliferate despite therapeutic intervention. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), which actively pump drugs out of the cell, reducing their intracellular concentration and effectiveness.[1] Another significant factor is the alteration of drug targets and the activation of alternative signaling pathways that bypass the inhibitory effects of a given drug.[2][3]

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds have garnered significant attention as privileged structures in medicinal chemistry due to their ability to inhibit various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[4] Notably, derivatives of these scaffolds have shown promise in overcoming drug resistance.[1]

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide: A Potential Kinase Inhibitor

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide belongs to a class of compounds that have demonstrated potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs).[5] CDKs are crucial for cell cycle progression, and their aberrant activity is a hallmark of many cancers.[2][3] By targeting CDKs, compounds like N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide have the potential to induce cell cycle arrest and apoptosis in cancer cells, including those that have developed resistance to other therapies.

The proposed mechanism of action for many pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives involves competitive binding to the ATP-binding pocket of CDKs, thereby preventing the phosphorylation of their substrates and halting cell cycle progression.[4]

Comparative Efficacy in Drug-Resistant Cell Lines

To provide a comparative framework, we will evaluate the potential efficacy of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide alongside the well-characterized multi-CDK inhibitor AT7519 and standard chemotherapeutic agents in common drug-resistant cancer cell lines.

AT7519: A Clinically Investigated CDK Inhibitor

AT7519 is a potent inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[6][7] Its ability to overcome chemoresistance has been demonstrated in various cancer models.[8][9] AT7519 induces apoptosis and inhibits proliferation in paclitaxel-resistant cervical cancer cells and 5-FU-resistant colon cancer cells.[8] Its mechanism involves the suppression of phosphorylation of CDK1, CDK2, and RNA polymerase II.[8]

Performance in Drug-Resistant Models: A Comparative Overview

The following table summarizes the reported and projected IC50 values for the compared compounds in both sensitive and drug-resistant cancer cell lines.

CompoundCell LineResistance MechanismIC50 (µM) - SensitiveIC50 (µM) - ResistantReference
N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide MCF-7 (Breast)Doxorubicin-resistant (ABCB1 overexpression)Projected: < 1Projected: < 5Based on related compounds[1]
HCT-116 (Colon)5-FU-resistantProjected: < 1Projected: < 5Based on related compounds[8]
AT7519 HeLa (Cervical)Paclitaxel-resistant~0.2~0.3[8]
HCT-116 (Colon)5-FU-resistant~0.4~0.6[8]
MM.1S (Multiple Myeloma)Dexamethasone-sensitive0.5>2 (in MM.1R, Dox40)[6]
Doxorubicin MCF-7 (Breast)N/A~0.05>10 (in MCF-7/ADR)General Knowledge
Paclitaxel HeLa (Cervical)N/A~0.01>1General Knowledge
5-Fluorouracil (5-FU) HCT-116 (Colon)N/A~5>50General Knowledge

Note: Projected IC50 values for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide are estimations based on the performance of structurally similar pyrazolo[1,5-a]pyrimidine derivatives and require experimental validation.

Mechanistic Insights into Overcoming Drug Resistance

The potential of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide and AT7519 to overcome drug resistance likely stems from their ability to target fundamental cellular processes that are less susceptible to the common resistance mechanisms affecting traditional chemotherapeutics.

Targeting the Cell Cycle Engine

By directly inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis irrespective of the mechanisms that confer resistance to DNA-damaging agents or microtubule stabilizers.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb phosphorylates E2F E2F pRb->E2F releases Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication promotes Growth_Factors Growth Factors Growth_Factors->Cyclin D Drug_Target N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide AT7519 Drug_Target->CDK4/6 inhibits Drug_Target->CDK2 inhibits

Caption: Proposed mechanism of action via CDK inhibition.

Overcoming ABC Transporter-Mediated Resistance

Some pyrazolo[3,4-d]pyrimidine derivatives have been shown to directly inhibit the function of P-glycoprotein (ABCB1), a key efflux pump responsible for multidrug resistance.[10] This suggests that compounds from the broader pyrazolopyrimidine/pyridine family may possess a dual mechanism of action: direct cytotoxicity through kinase inhibition and reversal of MDR by blocking drug efflux pumps.

Experimental Protocols for Efficacy Assessment

To empirically validate the efficacy of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, the following standard experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Seed drug-sensitive and drug-resistant cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, AT7519, and the relevant standard chemotherapeutic for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compounds Start->Treat Incubate_Drug Incubate for 48-72h Treat->Incubate_Drug Add_MTT Add MTT Solution Incubate_Drug->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Add DMSO to Dissolve Formazan Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate IC50 Values Read_Absorbance->Analyze

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for Mechanistic Insights

This technique is used to detect specific proteins in a sample to confirm the mechanism of action.

Protocol:

  • Treat cells with the compounds for the desired time points.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against key proteins in the cell cycle and apoptosis pathways (e.g., CDK1, CDK2, p-Rb, PARP, Caspase-3) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

While further experimental validation is necessary, the available evidence on the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds suggests that N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide holds significant promise as a therapeutic agent for drug-resistant cancers. Its potential to inhibit key cell cycle regulators like CDKs provides a strong rationale for its efficacy in tumors that are refractory to conventional treatments.

Comparative studies against established multi-CDK inhibitors such as AT7519 will be crucial in determining its relative potency and selectivity. Future research should focus on in-depth in vitro and in vivo studies to elucidate the precise mechanism of action, evaluate its efficacy in a broader range of drug-resistant cancer models, and assess its pharmacokinetic and safety profiles. The development of potent and selective kinase inhibitors from the pyrazolo[1,5-a]pyridine class represents a promising avenue in the ongoing effort to overcome the challenge of multidrug resistance in cancer therapy.

References

  • Xi, C., Wang, L., Yu, J., Ye, H., Cao, L., & Gong, Z. (2019). Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer. Biochemical and Biophysical Research Communications, 513(3), 589-593. [Link]

  • Kasirzadeh, S., & Abedi, F. (2024). Targeting CDK2 to combat drug resistance in cancer therapy. Expert Opinion on Therapeutic Targets, 1-16. [Link]

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  • Xi, C., Wang, L., Yu, J., Ye, H., Cao, L., & Gong, Z. (2019). Inhibition of cyclin-dependent kinases by AT7519 is effective to overcome chemoresistance in colon and cervical cancer. Biochemical and Biophysical Research Communications, 513(3), 589-593. [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(5), 805-813. [Link]

  • Wyatt, P. G., Woodhead, A. J., Berdini, V., Boulstridge, J. A., Carr, M. G., Cross, D. M., ... & Moore, J. D. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular cancer therapeutics, 8(2), 324-332. [Link]

  • Santo, L., Vallet, S., Hideshima, T., Cirstea, D., Ikeda, H., Pozzi, S., ... & Raje, N. (2010). AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. Haematologica, 95(5), 805-813. [Link]

  • Bury, M., Le Calvé, B., & Adriaenssens, E. (2022). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of medicinal chemistry, 53(24), 8508-8522. [Link]

  • Rana, A., & Sharma, V. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3589. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Mahmoudy, A. M. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 12(43), 28247-28269. [Link]

  • Pavić, A., Perin, N., Matijašić, M., & Kralj, M. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International journal of molecular sciences, 22(21), 11462. [Link]

  • Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., & Liu, Y. (2024). Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. European Journal of Medicinal Chemistry, 116761. [Link]

  • Cusimano, A., Montalbano, A., & Barraja, P. (2023). Novel Pyrazolo [1, 5‐a]− 1, 3, 5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemMedChem. [Link]

  • Dahl, G., & Aher, A. (2016). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 11(23), 2608-2617. [Link]

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Validation

Benchmarking N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide: A Comparative Analysis Against Clinical-Stage CDK2 and KSP Inhibitors

A Technical Guide for Researchers and Drug Development Professionals Introduction The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous clinical ca...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, forming the core of numerous clinical candidates targeting a range of protein kinases.[1][2][3] Its rigid, planar structure and versatile substitution patterns allow for the fine-tuning of potency and selectivity against various kinase targets implicated in oncology. This guide introduces N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide, a novel investigational agent, and benchmarks its potential therapeutic profile against established clinical candidates.

Given the established precedent of the pyrazolo[1,5-a]pyrimidine and related pyrazolo[1,5-a]pyridine scaffolds as potent kinase inhibitors, we will explore two primary hypotheses for the mechanism of action of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide:

  • As a selective Cyclin-Dependent Kinase 2 (CDK2) inhibitor: CDK2 is a critical regulator of the G1/S phase transition of the cell cycle, and its hyperactivity is a known driver of tumorigenesis in various cancers.[4][5]

  • As a Kinesin Spindle Protein (KSP) inhibitor: KSP is a motor protein essential for the formation of the bipolar mitotic spindle, and its inhibition leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[6][7]

This guide will provide a detailed, evidence-based comparison of our lead compound's projected performance with that of clinical-stage CDK2 and KSP inhibitors, supported by established experimental protocols and data from the scientific literature.

Part 1: Benchmarking as a Selective CDK2 Inhibitor

The dysregulation of the cell cycle is a fundamental hallmark of cancer. The Cyclin E/CDK2 complex plays a pivotal role in the G1/S transition, and its aberrant activation, often through Cyclin E1 (CCNE1) amplification, is a key oncogenic driver in several solid tumors, including certain types of breast and ovarian cancer.[5][8][9] Selective CDK2 inhibition represents a promising therapeutic strategy for these CDK2-dependent malignancies.[10]

We will benchmark N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide against two leading clinical-stage selective CDK2 inhibitors: PF-07104091 and BLU-222 .

The CDK2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the role of the Cyclin E/CDK2 complex in the G1/S phase transition and the targeted point of inhibition.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth_Factors Growth Factors Cyclin_D_CDK46 Cyclin D / CDK4/6 Growth_Factors->Cyclin_D_CDK46 Rb Rb Cyclin_D_CDK46->Rb p E2F E2F Rb->E2F releases Cyclin_E_Gene Cyclin E Gene E2F->Cyclin_E_Gene activates DNA_Replication DNA Replication E2F->DNA_Replication drives Cyclin_E_CDK2 Cyclin E / CDK2 Cyclin_E_Gene->Cyclin_E_CDK2 Cyclin_E_CDK2->Rb p (hyperphosphorylation) Inhibitor N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide PF-07104091 BLU-222 Inhibitor->Cyclin_E_CDK2

Caption: The G1/S checkpoint is regulated by CDK4/6 and CDK2.

Comparative In Vitro Performance

The following table summarizes the reported in vitro potencies of PF-07104091 and BLU-222. These values serve as the benchmark for our lead compound.

CompoundTargetBiochemical IC50Cellular IC50 (NanoBRET)Kinase SelectivityReference
PF-07104091 CDK2/Cyclin E12.4 nM32 nMHighly selective vs. other CDKs[11]
BLU-222 CDK2/Cyclin E10.6 nM (INX-315)2.3 nM (INX-315)Highly selective vs. other CDKs[11]

Note: Data for INX-315, a compound with a similar profile to BLU-222, is used as a surrogate based on available literature.

Expected Outcomes for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

A successful CDK2 inhibitor profile for our lead compound would be characterized by:

  • Potent and Selective Inhibition: An IC50 in the low nanomolar range for CDK2, with high selectivity against other CDKs, particularly CDK1, to avoid off-target toxicities.[11]

  • Cell Cycle Arrest: Induction of G1 cell cycle arrest in CCNE1-amplified cancer cell lines.[4]

  • Induction of Apoptosis: Subsequent induction of apoptosis following prolonged G1 arrest.[4]

Experimental Protocols
1. In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against CDK2/Cyclin E1.

Methodology:

  • Recombinant human CDK2/Cyclin E1 enzyme is incubated with the test compound at varying concentrations.

  • A kinase-specific peptide substrate and ATP are added to initiate the phosphorylation reaction.

  • The reaction is allowed to proceed for a specified time at 30°C.

  • The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the test compound on cell cycle distribution.

Methodology:

  • CCNE1-amplified ovarian cancer cells (e.g., OVCAR3) are seeded in 6-well plates.

  • Cells are treated with the test compound at various concentrations for 24-48 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are treated with RNase A and stained with propidium iodide (PI).

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in G1, S, and G2/M phases is quantified using cell cycle analysis software.

Part 2: Benchmarking as a KSP Inhibitor

Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a motor protein that plays an essential role in mitosis by establishing and maintaining the bipolar spindle.[6][7] Inhibition of KSP leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cells.[6][7] This mechanism of action makes KSP an attractive target for cancer therapy, as it selectively affects dividing cells.

We will benchmark N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide against the clinical-stage KSP inhibitor Filanesib (ARRY-520) .

The KSP-Mediated Mitotic Spindle Formation and Point of Inhibition

The diagram below illustrates the critical role of KSP in centrosome separation and the consequence of its inhibition.

KSP_Pathway cluster_Metaphase Metaphase Centrosomes_Together Duplicated Centrosomes KSP KSP (Eg5) Centrosomes_Together->KSP Bipolar_Spindle Bipolar Spindle KSP->Bipolar_Spindle pushes centrosomes apart Monopolar_Spindle Monopolar Spindle (Mitotic Arrest) KSP->Monopolar_Spindle Inhibitor N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Filanesib (ARRY-520) Inhibitor->KSP

Caption: KSP inhibition prevents centrosome separation, leading to monopolar spindle formation.

Comparative In Vitro Performance

The following table summarizes the reported in vitro potency of Filanesib, which will serve as the benchmark for our lead compound.

CompoundTargetBiochemical IC50Cellular EC50 (Anti-proliferative)Reference
Filanesib (ARRY-520) Human KSP6 nM0.4 - 14.4 nM[12]
Expected Outcomes for N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

A promising KSP inhibitor profile for our lead compound would be demonstrated by:

  • Potent KSP Inhibition: An IC50 in the low nanomolar range for KSP ATPase activity.

  • Induction of Mitotic Arrest: A significant increase in the percentage of cells in the G2/M phase of the cell cycle.

  • Formation of Monopolar Spindles: Immunofluorescence imaging revealing the characteristic "mono-astral" spindle phenotype.[7]

  • Induction of Apoptosis: Subsequent cell death following prolonged mitotic arrest.[12]

Experimental Protocols
1. KSP ATPase Activity Assay

Objective: To measure the inhibition of KSP's ATP hydrolysis activity by the test compound.

Methodology:

  • Recombinant human KSP motor domain is incubated with microtubules in the presence of varying concentrations of the test compound.

  • ATP is added to initiate the reaction.

  • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate, for example, using a malachite green-based colorimetric assay.

  • IC50 values are determined from the dose-response curve.

2. Immunofluorescence Staining for Mitotic Spindles

Objective: To visualize the effect of the test compound on mitotic spindle morphology.

Methodology:

  • Rapidly dividing cells (e.g., HeLa or A549) are treated with the test compound for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

  • Cells are fixed with paraformaldehyde and permeabilized with Triton X-100.

  • Cells are stained with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to mark centrosomes).

  • Fluorescently labeled secondary antibodies are used for detection.

  • DNA is counterstained with DAPI.

  • Images are acquired using a fluorescence microscope, and the percentage of cells with monopolar spindles is quantified.

Conclusion

This guide outlines a comprehensive strategy for benchmarking the novel investigational agent, N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide. By systematically evaluating its performance against well-characterized clinical candidates for two high-value oncology targets, CDK2 and KSP, we can elucidate its mechanism of action and therapeutic potential. The provided experimental protocols offer a robust framework for generating the necessary data to support its continued development. The pyrazolo[1,5-a]pyridine scaffold holds significant promise, and a thorough, comparative analysis is the critical next step in translating this promise into a potential clinical reality.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosph
  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies - MDPI. (URL: [Link])

  • Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - MDPI. (URL: [Link])

  • Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance - PubMed. (URL: [Link])

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity. (URL: [Link])

  • (VELA) Study of BLU-222 in Advanced Solid Tumors - ClinicalTrials.gov. (URL: [Link])

  • Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PMC. (URL: [Link])

  • The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC. (URL: [Link])

  • Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (URL: [Link])

  • Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole- - ACS Publications. (URL: [Link])

  • Study reveals synergistic effect of CDK2 and CDK4/6 combination therapy. (URL: [Link])

  • Combined treatment with CDK4/6, CDK2, and CXCR1/2 inhibitors effectively halts the growth of BRAF wild-type melanoma tumors - PMC. (URL: [Link])

  • Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed. (URL: [Link])

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (URL: [Link])

  • BLU-222, an investigational, oral, potent, and highly selective CDK2 inhibitor (CDK2i), as monotherapy in patients (pts) with advanced solid tumors and in combination with ribociclib (RIBO) and fulvestrant (FUL) in HR+/HER2− breast cancer (BC). | Journal of Clinical Oncology - ASCO Publications. (URL: [Link])

  • First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed. (URL: [Link])

  • Profiling the Activity of the Potent and Highly Selective CDK2 Inhibitor BLU-222 Reveals Determinants of Response in CCNE1-Aberrant Ovarian and Endometrial Tumors - PubMed. (URL: [Link])

  • Discovery of Pyrazolo[1, 5-a]pyrimidine-Based Selective HDAC6 Inhibitors with Broad-Spectrum Antiproliferative Activity - PubMed. (URL: [Link])

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • CDK2 Inhibitor——Important Regulator of Cell Cycle Control - Patsnap Synapse. (URL: [Link])

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors | Cancer Discovery - AACR Journals. (URL: [Link])

  • Discovery of Novel Antitumor Small-Molecule Agent with Dual Action of CDK2/p-RB and MDM2/p53 - MDPI. (URL: [Link])

  • Full article: Kinesin Spindle Protein Inhibitors in Cancer: From High Throughput Screening to Novel Therapeutic Strategies - Taylor & Francis. (URL: [Link])

  • BLU-222, an oral, potent, and selective CDK2 inhibitor, in patients with advanced solid tumors: Phase 1 monotherapy dose escalation. - ASCO Publications. (URL: [Link])

  • Incyte's CDK2 Inhibitor INCB123667 Shows Promising Evidence of Clinical Activity in Patients with Advanced Solid Tumors, Notably Ovarian Cancer - Investors. (URL: [Link])

  • Full article: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis. (URL: [Link])

  • Abstract 5330: Antitumor activity of potent and selective CDK2 inhibitors as monotherapy and in combination with chemotherapy in models of small cell lung cancer - AACR Journals. (URL: [Link])

  • INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors - PMC. (URL: [Link])

  • New dual CDK approach tackles drug-resistant breast cancer. (URL: [Link])

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (URL: [Link])

  • Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review in. (URL: [Link])

  • Discovery of Pyrazolo[1,5-a]pyrimidine Derivative as a Novel and Selective ALKBH5 Inhibitor for the Treatment of AML | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

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Safety & Regulatory Compliance

Safety

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide Operational Overview & Chemical Profiling N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide

Operational Overview & Chemical Profiling

N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide is a complex nitrogenous heterocyclic compound frequently utilized as an intermediate in pharmaceutical research and drug development. Featuring a pyrazolo[1,5-a]pyridine core conjugated to a cyclopropane ring via an amide linkage, this compound presents specific end-of-life disposal challenges. Because of its high nitrogen density, improper disposal can lead to the release of toxic nitrogen oxides (NOx), necessitating strict adherence to high-temperature incineration protocols[1].

As a Senior Application Scientist, I emphasize that laboratory safety extends beyond the bench. Proper disposal is a self-validating system: by understanding the chemical causality of the compound's degradation, we ensure environmental compliance, prevent hazardous cross-reactions, and protect personnel.

The Causality of Disposal: Why Incineration?

The standard disposal mandate for pyrazolo-pyridine derivatives and cyclopropanecarboxamides is combustion in a chemical incinerator equipped with an afterburner and an alkaline scrubber[2][3].

  • Thermal Cleavage: The fused bicyclic pyrazolo[1,5-a]pyridine ring is highly stable. Complete thermal destruction requires temperatures exceeding 850°C in a primary combustion chamber to effectively break the aromatic and amide bonds[4].

  • NOx Generation & Scrubbing: Combusting nitrogen-rich heterocycles inherently generates nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[1]. To comply with EPA Maximum Achievable Control Technology (MACT) standards for hazardous waste combustors, the incinerator must feature an alkaline wet scrubber or dry sorbent injection system[5]. The scrubber neutralizes the acidic NOx gases before atmospheric release, preventing environmental toxicity and smog formation[4][6].

Quantitative Hazard & Disposal Data

To facilitate rapid decision-making, the following table summarizes the hazard profile and compatible waste streams for this compound.

Property / HazardClassification / SpecificationOperational Implication
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates full PPE (nitrile gloves, goggles, respirator) during cleanup[1].
Physical State Solid (Powder)High risk of aerosolization; avoid generating dust during sweeping[7].
Combustion Byproducts NOx, CO, CO2Requires incineration with an active scrubber system[1][2].
Aqueous Solubility Low (Typical for organic amides)Do not flush down drains; collect in solid or organic liquid waste.
EPA Waste Stream Non-halogenated Organic WasteMust be segregated from halogenated solvents to prevent dioxin formation during incineration.
Incompatibilities Strong oxidizing agents, strong acidsSegregate waste streams to prevent exothermic reactions in storage[8].

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste and Spills

  • PPE Verification: Don standard laboratory PPE, including an N95 or P100 particulate respirator, chemical-resistant nitrile gloves, and safety goggles[9].

  • Containment: If a spill occurs, do not use compressed air or dry sweeping methods that generate dust. Cover the spillage with a damp absorbent pad or mix with an inert absorbent like sand or vermiculite[7][9].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a compatible, sealable high-density polyethylene (HDPE) hazardous waste container[8].

  • Labeling: Label the container clearly as "Hazardous Solid Waste: Nitrogenous Heterocycle (N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopropanecarboxamide)".

  • Transfer: Transfer the container to a licensed professional waste disposal service for high-temperature incineration[2][3].

Protocol B: Disposal of Liquid Solutions

  • Segregation: When the compound is dissolved in organic solvents (e.g., DMSO, methanol, or acetonitrile), segregate the liquid into a designated "Non-Halogenated Organic Waste" carboy.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizing agents or strong acids, which are incompatible with pyrazolo-pyridine amides and could trigger an exothermic reaction[8].

  • Secondary Containment: Store the waste carboy in a secondary spill containment tray within a flammable storage cabinet until pickup.

Protocol C: Contaminated Packaging

  • Rinsing: Empty containers retain chemical residue. Triple-rinse the glass or plastic packaging with a compatible solvent (e.g., acetone or methanol).

  • Solvent Disposal: Add the rinsate to the Non-Halogenated Organic Waste stream.

  • Vial Disposal: Dispose of the rinsed packaging as unused product via the solid hazardous waste stream, destined for incineration[2][3].

Waste Management Workflow

G Start Waste Generation: N-(pyrazolo[1,5-a]pyridin-5-yl) cyclopropanecarboxamide Type Determine Waste State Start->Type Solid Solid Powder / Spills (Collect without dust) Type->Solid Solid Liquid Liquid Solutions (e.g., DMSO/MeOH) Type->Liquid Liquid Pack1 Seal in HDPE Hazardous Waste Container Solid->Pack1 Pack2 Segregate into Non-Halogenated Organic Waste Carboy Liquid->Pack2 Incinerator High-Temp Chemical Incinerator (>850°C) Pack1->Incinerator Licensed Disposal Pack2->Incinerator Licensed Disposal Afterburner Secondary Chamber (Afterburner for total destruction) Incinerator->Afterburner Thermal Cleavage Scrubber Alkaline Wet Scrubber (Neutralizes NOx emissions) Afterburner->Scrubber Exhaust Gases (NOx, CO2) Safe Atmospheric Release (EPA MACT Compliant) Scrubber->Safe Cleaned Exhaust

Decision tree and thermal destruction pathway for nitrogenous heterocyclic waste.

References

  • MSDS of Pyrazolo[1,5-A]pyridine-7-carbonitrile - Capot Chemical Co. Available at: [Link]

  • MSDS of Cyclopropanecarboxamide - Capot Chemical Co. Available at: [Link]

  • Safety Data Sheet: Pyrazolo[1,5-a]pyridine-5-carbonitrile - Matrix Scientific. Available at:[Link]

  • Medical Waste Incineration (AP-42) - U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Incineration 101: Environmental Concerns and Air Pollution Control - PureWay. Available at:[Link]

  • Medical Waste Incinerator Scrubber MACT Standard Compliance - Envitech Air Pollution Control. Available at: [Link]

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